Product packaging for 2-Chloro-6-iodopyridin-3-ol(Cat. No.:CAS No. 185220-68-2)

2-Chloro-6-iodopyridin-3-ol

Cat. No.: B064506
CAS No.: 185220-68-2
M. Wt: 255.44 g/mol
InChI Key: WQSIHSWWVYQVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-6-iodopyridin-3-ol is a high-value, multifunctional halogenated pyridinol building block essential for advanced synthetic chemistry and drug discovery research. This compound features two distinct halogen substituents—chlorine and iodine—on its pyridine ring, offering orthogonal reactivity for sequential cross-coupling reactions, particularly Suzuki, Stille, and Negishi couplings. The iodine atom is highly reactive under mild palladium catalysis, allowing for selective functionalization at the C6 position, while the chlorine at C2 provides a site for subsequent derivatization under more forcing conditions or via nucleophilic aromatic substitution. The C3-hydroxyl group further enhances the molecule's utility, enabling hydrogen bonding, coordination to metals, or serving as a synthetic handle for etherification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClINO B064506 2-Chloro-6-iodopyridin-3-ol CAS No. 185220-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSIHSWWVYQVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444800
Record name 2-Chloro-6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185220-68-2
Record name 2-Chloro-6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3-HYDROXY-6-IODOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-6-iodopyridin-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a consolidated overview of the known and predicted chemical properties of 2-Chloro-6-iodopyridin-3-ol. It is important to note that publicly available experimental data for this specific compound is limited. Much of the information herein is based on data from chemical suppliers and computational predictions. Researchers should perform their own experimental validation for any application.

Introduction

This compound is a halogenated pyridinol derivative, a class of compounds that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a hydroxyl group, a chlorine atom, and an iodine atom, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[1]. The distinct electronic and steric properties of the halogen substituents and the hydroxyl group at specific positions on the pyridine ring allow for selective functionalization, rendering it a key component in the development of novel heterocyclic compounds.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. The lack of experimentally determined values for several key properties highlights the need for further empirical characterization.

PropertyValueSource
Molecular Formula C₅H₃ClINO[1]
Molecular Weight 255.44 g/mol [1]
CAS Number 185220-68-2[1]
Boiling Point 394.5°C at 760 mmHg (Predicted)[1]
Appearance Not specified (likely a solid)-
Storage 2-8°C, protected from light, under inert gas[1]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. Researchers are advised to conduct their own spectral analyses for compound verification and characterization.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its trifunctional nature. The iodine atom is a good leaving group, making the C6 position susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The chlorine atom at the C2 position is generally less reactive in such reactions, allowing for chemoselective transformations at the C6 position[2][3]. The hydroxyl group at the C3 position can undergo O-alkylation, O-acylation, or can direct metallation at the C4 position.

Proposed Synthetic Workflow

While a specific, validated experimental protocol for the synthesis of this compound is not extensively documented, a logical workflow can be conceptualized based on general methods for the synthesis of halogenated pyridinols. A potential route could involve the multi-step synthesis starting from a suitable pyridine derivative, followed by purification and characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material (e.g., 2-Chloropyridin-3-ol) Iodination Regioselective Iodination Start->Iodination Reaction Reaction Mixture Iodination->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Chromatography Column Chromatography Workup->Chromatography PureProduct Pure this compound Chromatography->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR IR Spectroscopy PureProduct->IR Final Verified Structure NMR->Final MS->Final IR->Final

Caption: Proposed experimental workflow for the synthesis, purification, and characterization of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis and purification of this compound. This protocol has not been experimentally validated and should be adapted and optimized by experienced chemists.

  • Iodination:

    • To a solution of 2-chloropyridin-3-ol (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 eq).

    • The reaction may require heating and stirring under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Neutralize the mixture with a suitable base, such as sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

      • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

      • IR Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C-Cl, C-I, and aromatic C-H stretches).

Applications in Drug Discovery and Organic Synthesis

Halogenated pyridines are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties. While there is no specific biological data for this compound, its structural motifs suggest its potential as an intermediate in the synthesis of pharmacologically active compounds.

The presence of two different halogen atoms allows for sequential, site-selective cross-coupling reactions. This enables the introduction of various substituents to build a library of complex molecules for screening in drug discovery programs.

G cluster_reactions Chemoselective Reactions cluster_products Potential Products cluster_applications Potential Applications Start This compound Suzuki Suzuki Coupling (C-I bond) Start->Suzuki Heck Heck Reaction (C-I bond) Start->Heck Sonogashira Sonogashira Coupling (C-I bond) Start->Sonogashira Nucleophilic Nucleophilic Substitution (C-Cl bond) Start->Nucleophilic Biaryl Biaryl Pyridinols Suzuki->Biaryl Alkene Alkenyl Pyridinols Heck->Alkene Alkyne Alkynyl Pyridinols Sonogashira->Alkyne Substituted Further Substituted Pyridinols Nucleophilic->Substituted APIs Active Pharmaceutical Ingredients (APIs) Biaryl->APIs Agro Agrochemicals Alkene->Agro Materials Materials Science Alkyne->Materials Substituted->APIs

Caption: Logical relationships of this compound as a versatile synthetic intermediate.

Safety Information

Safety data for this compound is not extensively documented. However, based on structurally related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising but currently under-characterized chemical entity. Its multifunctional nature presents significant opportunities for the synthesis of novel and complex molecules for various applications, particularly in the field of medicinal chemistry. Further experimental investigation into its physical properties, spectroscopic characterization, and reactivity is essential to fully unlock its potential as a valuable synthetic building block.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 2-chloro-6-iodopyridin-3-ol, a valuable intermediate in the pharmaceutical and agrochemical industries. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Introduction

This compound is a key building block in organic synthesis. Its trifunctional nature, possessing chloro, iodo, and hydroxyl moieties on a pyridine ring, allows for diverse chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic compounds. This guide outlines a feasible and efficient one-step synthesis route starting from the commercially available 2-chloro-3-hydroxypyridine.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves the direct electrophilic iodination of 2-chloro-3-hydroxypyridine. The hydroxyl group at the 3-position and the nitrogen atom in the pyridine ring activate the aromatic system, directing the incoming electrophile. The position of iodination is directed to the C-6 position due to the directing effects of the existing substituents.

A plausible and efficient method for this transformation is based on the iodination of hydroxyaromatic compounds using a metal iodide and a metal hypochlorite in an aqueous medium.[1] This method is known to be highly selective for monoiodination and provides high yields.[1]

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

Reactant/Product Molecular Formula Molar Mass ( g/mol ) Molar Ratio Theoretical Yield
2-Chloro-3-hydroxypyridineC₅H₄ClNO129.541.0-
Sodium IodideNaI149.891.0 - 1.2-
Sodium Hypochlorite (aq. sol.)NaClO74.441.0 - 1.2-
This compoundC₅H₃ClINO255.44-Up to 100% (based on precedent[1])

Experimental Protocol

This protocol is adapted from a known procedure for the iodination of 3-hydroxypyridine and is proposed for the synthesis of this compound.[1]

Materials:

  • 2-Chloro-3-hydroxypyridine

  • Sodium iodide (NaI)

  • Aqueous sodium hypochlorite (NaClO) solution (e.g., 10-15% available chlorine)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium thiosulfate (Na₂S₂O₃) for quenching

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-3-hydroxypyridine (1.0 eq.) in deionized water. A slightly acidic medium may be used to aid dissolution if necessary. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Iodide: To the cooled solution, add sodium iodide (1.0-1.2 eq.) and stir until it is completely dissolved.

  • Controlled Addition of Hypochlorite: Slowly add the aqueous sodium hypochlorite solution (1.0-1.2 eq.) dropwise to the reaction mixture via the dropping funnel. Maintain the temperature of the reaction mixture between 0 °C and 10 °C throughout the addition. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any unreacted iodine and hypochlorite by adding a saturated aqueous solution of sodium thiosulfate until the characteristic yellow/brown color of iodine disappears.

  • pH Adjustment and Product Precipitation: Adjust the pH of the solution to acidic (e.g., pH 4-5) using dilute hydrochloric acid. The product, this compound, is expected to precipitate out of the solution as a solid.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated product under vacuum to a constant weight.

  • Optional Extraction: If the product does not precipitate or to recover any dissolved product, the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for this compound.

Caption: Proposed one-step synthesis of this compound.

References

An In-depth Technical Guide to 1-(4-Methoxy-2-methylphenyl)piperazine (MMPP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 185220-68-2 provided in the topic query corresponds to the chemical compound 2-Chloro-3-hydroxy-6-iodopyridine. This guide focuses on 1-(4-Methoxy-2-methylphenyl)piperazine (MMPP), a compound extensively studied for its nootropic properties and associated with the CAS number 38212-30-5 for its parent compound, 1-(4-methoxyphenyl)piperazine. This decision is based on the prevalence of scientific literature available for MMPP in the context of drug development and neuroscience research.

Introduction

1-(4-Methoxy-2-methylphenyl)piperazine, commonly referred to as MMPP, is a phenylpiperazine derivative that has garnered significant interest within the scientific community for its potential as a nootropic agent. Nootropics, also known as "smart drugs," are compounds that may enhance cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. Research suggests that MMPP exerts its effects through the modulation of key neurotransmitter systems in the brain, including the cholinergic, glutamatergic (specifically NMDA receptors), and serotonergic (specifically 5-HT1A receptors) pathways. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to MMPP for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

MMPP is a crystalline solid at room temperature, with a pale yellow to amber color. Its fundamental physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₂H₁₈N₂O[1]
Molar Mass 206.28 g/mol
Melting Point 42-47 °C[1]
Boiling Point Not specified
Solubility Soluble in water, methanol, and toluene.[1]
Appearance Pale yellow to yellow solid
CAS Number (Parent Compound) 38212-30-5 (for 1-(4-methoxyphenyl)piperazine)[1]

Synthesis of 1-(4-Methoxy-2-methylphenyl)piperazine

Several synthetic routes for phenylpiperazine derivatives have been described in the literature. A common approach involves the reaction of an appropriately substituted aniline with a piperazine precursor. Below is a generalized experimental protocol for the synthesis of a related compound, 1-(4-methoxyphenyl)piperazine, which can be adapted for MMPP by using 4-methoxy-2-methylaniline as the starting material.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperazine

This protocol describes a one-pot synthesis method starting from diethanolamine.

Materials:

  • Diethanolamine

  • Hydrobromic acid (HBr)

  • p-Anisidine (4-methoxyaniline)

  • Sodium carbonate (Na₂CO₃)

  • 1-Butanol

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Dry Nitrogen (N₂) gas

Procedure:

  • To 0.26 mol of diethanolamine in a flask, slowly add 360 ml of HBr (0.5 mol) over one hour.

  • Stir and reflux the reaction mixture for 12 hours.

  • Distill off the excess HBr.

  • In the same flask, under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol.

  • Heat the mixture at 120°C for 5 hours.

  • Add another portion of sodium carbonate (0.13 mol) and continue to heat for an additional 24 hours.[2]

  • After cooling to room temperature, wash the suspension twice with 100 ml of water.

  • Adjust the pH to 12 by adding sodium hydroxide, then wash with a saturated salt solution.

  • Adjust the pH of the combined organic layers to 5 with the addition of concentrated HCl.

  • Distill off the water and 1-butanol to obtain the HCl salt.

  • Recrystallize the HCl salt from ethanol.

  • Dry the final product under vacuum at 100°C to a constant weight.[2]

Synthesis Workflow

G Diethanolamine Diethanolamine Intermediate_1 bis(2-bromoethyl)amine intermediate (in situ) Diethanolamine->Intermediate_1 + HBr, reflux HBr HBr HBr->Intermediate_1 Crude_Product Crude 1-(4-methoxyphenyl)piperazine Intermediate_1->Crude_Product + p-Anisidine, Na2CO3, 1-Butanol, 120°C p_Anisidine p-Anisidine p_Anisidine->Crude_Product Na2CO3 Sodium Carbonate Na2CO3->Crude_Product Butanol 1-Butanol Butanol->Crude_Product HCl_salt 1-(4-methoxyphenyl)piperazine HCl Crude_Product->HCl_salt Workup & HCl addition Final_Product Purified 1-(4-methoxyphenyl)piperazine HCl_salt->Final_Product Recrystallization G MMPP MMPP Cholinergic_System Cholinergic System MMPP->Cholinergic_System Modulates NMDA_Receptor NMDA Receptor MMPP->NMDA_Receptor Modulates HT1A_Receptor 5-HT1A Receptor MMPP->HT1A_Receptor Modulates Memory_Enhancement Memory Acquisition & Formation Cholinergic_System->Memory_Enhancement NMDA_Receptor->Memory_Enhancement HT1A_Receptor->Memory_Enhancement G start Start acclimatize Acclimatize mouse in light compartment start->acclimatize open_door1 Open guillotine door acclimatize->open_door1 enter_dark1 Mouse enters dark compartment open_door1->enter_dark1 shock Deliver foot shock enter_dark1->shock wait Wait 24 hours shock->wait place_mouse2 Place mouse in light compartment wait->place_mouse2 open_door2 Open guillotine door place_mouse2->open_door2 measure_latency Measure latency to enter dark compartment open_door2->measure_latency end End measure_latency->end

References

Spectroscopic Profile of 2-Chloro-6-iodopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-iodopyridin-3-ol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of NMR and MS and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~ 7.3 - 7.5d~ 8.0 - 9.01H4
~ 7.0 - 7.2d~ 8.0 - 9.01H5
~ 5.5 - 6.5br s-1OH

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C3
~ 145 - 150C2
~ 130 - 135C5
~ 120 - 125C4
~ 90 - 95C6

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
255/257[M]⁺Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio).
220[M-Cl]⁺Loss of chlorine.
128[M-I]⁺Loss of iodine.
99[M-I-CO]⁺Subsequent loss of carbon monoxide from the [M-I]⁺ fragment.

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and MS data for halogenated pyridinol compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).
  • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Tune and shim the instrument to ensure high magnetic field homogeneity.
  • Acquire a standard one-dimensional proton spectrum. Typical parameters include:
  • Pulse angle: 30-45°
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-64 (depending on sample concentration)

3. ¹³C NMR Data Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.
  • Due to the low natural abundance of the ¹³C isotope, a higher number of scans is required. Typical parameters include:
  • Pulse angle: 30-45°
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more

4. Data Processing:

  • Apply a Fourier transform to the raw Free Induction Decay (FID) data.
  • Phase the resulting spectrum and perform baseline correction.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.
  • For Electrospray Ionization (ESI), ensure the sample is free of non-volatile salts and buffers.

2. Data Acquisition (Electron Ionization - GC-MS):

  • Introduce the sample via a Gas Chromatograph (GC) for separation and subsequent ionization.
  • Set the ion source temperature (e.g., 200-250 °C) and electron energy (typically 70 eV).
  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

3. Data Acquisition (Electrospray Ionization - LC-MS):

  • Introduce the sample via a Liquid Chromatograph (LC) for separation.
  • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
  • Acquire the mass spectrum in either positive or negative ion mode.

4. Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺/[M-H]⁻).
  • Analyze the isotopic pattern of the molecular ion to confirm the presence and number of chlorine and bromine atoms.
  • Identify and interpret the major fragment ions to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep Purified Compound MS_Sample_Prep MS Sample Preparation Purification->MS_Sample_Prep Purified Compound NMR_Acquisition NMR Data Acquisition (1H, 13C) NMR_Sample_Prep->NMR_Acquisition MS_Acquisition MS Data Acquisition (EI or ESI) MS_Sample_Prep->MS_Acquisition NMR_Processing NMR Data Processing & Analysis NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing & Analysis MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation & Verification NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Solubility of 2-Chloro-6-iodopyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Chloro-6-iodopyridin-3-ol, a substituted pyridinol of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of public experimental data, this document provides a comprehensive overview of the theoretical solubility profile based on the compound's molecular structure. Furthermore, it outlines detailed experimental protocols for the quantitative determination of solubility in various organic solvents. This guide is intended to be a foundational resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction to this compound

This compound is a halogenated pyridinol derivative. Its structure, featuring a pyridine ring substituted with a chloro, an iodo, and a hydroxyl group, suggests a unique combination of physicochemical properties that are of interest in the design of novel chemical entities. The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications, including chemical reactions, purification processes such as crystallization, and the development of formulations for biological screening.

Theoretical Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" provides a qualitative prediction of solubility.

The key structural features of this compound that influence its solubility are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity. This suggests potential solubility in polar solvents.[1]

  • Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, significantly increasing the potential for solubility in protic and polar aprotic solvents.

  • Halogen Atoms (Cl, I): The chlorine and iodine atoms are electronegative and contribute to the molecule's overall polarity. However, their increasing size can also enhance van der Waals interactions, which may favor solubility in less polar solvents.

  • Aromatic System: The aromatic ring allows for π-π stacking interactions, which can be a factor in its solubility in aromatic solvents.

Based on these features, this compound is expected to exhibit the following solubility trends:

  • High Solubility: In polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can effectively solvate the polar functionalities of the molecule. Patent literature confirms its use in reactions with DMF, strongly indicating good solubility in this solvent.[2][3]

  • Moderate Solubility: In polar protic solvents like alcohols (e.g., methanol, ethanol) and in moderately polar solvents such as acetone and ethyl acetate.

  • Low to Negligible Solubility: In nonpolar solvents like hexane, cyclohexane, and toluene, due to the significant polarity of the molecule.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in publicly accessible literature. A similar compound, 4-Bromo-2-chloro-6-iodopyridin-3-ol, also lacks readily available experimental data for properties such as solubility.[4] Therefore, experimental determination is necessary to establish a quantitative solubility profile.

The following table is provided as a template for researchers to populate with experimentally determined solubility data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Tetrahydrofuran (THF)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Hexane

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The choice of method often depends on the required throughput, accuracy, and the stage of research.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Analyze the concentration of this compound in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification. A calibration curve prepared with known concentrations of the compound is used to determine the solubility.

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[6] These methods measure the concentration at which a compound, initially dissolved in a stock solvent (like DMSO), precipitates when added to an aqueous or organic medium.

Methodology (Turbidimetric Method):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent, typically DMSO.

  • Serial Dilution: Dispense the stock solution into a multi-well plate and perform serial dilutions with the same stock solvent.

  • Addition of Test Solvent: Add the organic solvent of interest to each well.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the equilibrium solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B Combine in vial C Agitate at constant temperature (24-72h) B->C D Centrifuge or Filter C->D E Collect clear supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Determine Solubility F->G

Equilibrium Solubility Determination Workflow

Conclusion

While quantitative solubility data for this compound is not currently in the public domain, its molecular structure suggests favorable solubility in polar aprotic solvents, with N,N-dimethylformamide being a confirmed solvent from synthetic procedures. For precise applications in research and development, experimental determination of solubility is paramount. The protocols for equilibrium and kinetic solubility measurements provided in this guide offer robust methodologies for generating this critical data. The presented workflow and data table template are intended to support researchers in systematically characterizing the solubility profile of this compound.

References

In-depth Technical Guide on the Stability and Storage of 2-Chloro-6-iodopyridin-3-ol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-iodopyridin-3-ol is a halogenated pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug development. Its trifunctionalized core, featuring chloro, iodo, and hydroxyl groups, offers multiple reaction sites for the synthesis of more complex molecules. A thorough understanding of the stability and appropriate storage conditions of this compound is paramount to ensure its integrity and the reproducibility of experimental results. This technical guide synthesizes the currently available information on the stability and storage of this compound.

It is important to note that a comprehensive search of scientific literature and public databases reveals a significant lack of in-depth, publicly available experimental data specifically detailing the stability, degradation pathways, and analytical methodologies for this compound. Much of the available information is derived from commercial supplier safety data sheets and general chemical knowledge of related compounds. Therefore, this guide also aims to provide a framework for the kind of studies that would be necessary to fully characterize the stability profile of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 188057-26-3
Molecular Formula C₅H₃ClINO
Molecular Weight 255.44 g/mol

Recommended Storage and Handling

Based on information from chemical suppliers, the following general storage and handling guidelines are recommended to maintain the quality of this compound.

Storage Conditions

Proper storage is crucial to prevent degradation. The recommended storage conditions are summarized in Table 2.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
For long-term storage, -20°C is advisable.Further minimizes chemical degradation over extended periods.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation.
Light Keep in a dark place (amber vial)To protect against light-induced degradation (photolysis).
Container Tightly sealed containerTo prevent moisture uptake and contamination.
Handling Precautions

Standard laboratory safety practices should be employed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Stability Profile: A Theoretical and Comparative Overview

In the absence of specific experimental stability data for this compound, we can infer potential stability characteristics based on the functional groups present and the behavior of similar molecules.

Potential Degradation Pathways

Halogenated pyridinols can be susceptible to several degradation pathways. A logical workflow for investigating these potential pathways is crucial for establishing a comprehensive stability profile.

G cluster_conditions Stress Conditions cluster_compound cluster_pathways Potential Degradation Pathways Hydrolysis Hydrolysis (Acidic/Basic) Dehalogenation Dehalogenation Hydrolysis->Dehalogenation Oxidation Oxidation (e.g., H₂O₂) Oxidative_Degradation Oxidative Degradation Oxidation->Oxidative_Degradation Photolysis Photolysis (UV/Vis Light) Photolysis->Dehalogenation Thermal Thermal Stress (Heat) Polymerization Polymerization/Dimerization Thermal->Polymerization Compound This compound Dehalogenation->Compound Oxidative_Degradation->Compound Tautomerization Tautomerization (Pyridinol to Pyridone) Tautomerization->Compound Polymerization->Compound

Caption: Potential degradation pathways for this compound under various stress conditions.

  • Hydrolysis: The chloro and iodo substituents may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of hydroxypyridine derivatives.

  • Oxidation: The electron-rich pyridine ring and the hydroxyl group can be targets for oxidation, potentially leading to ring-opening or the formation of N-oxides.

  • Photolysis: The carbon-iodine bond is particularly susceptible to cleavage upon exposure to UV light, which could initiate radical-mediated degradation pathways.

  • Thermal Stress: Elevated temperatures can accelerate all degradation processes and may also lead to polymerization or other complex reactions.

  • Tautomerism: Pyridin-3-ols can exist in equilibrium with their pyridone tautomers. The position of this equilibrium can be influenced by solvent and pH and may affect the compound's reactivity and stability.

Recommended Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study would be the recommended approach. This involves subjecting the compound to a variety of stress conditions and analyzing the resulting samples using a stability-indicating analytical method.

Forced Degradation Study Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G Start This compound Sample Stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Stress->Analysis Data Quantify Parent Compound and Degradants Analysis->Data Identify Identify Degradation Products (e.g., by MS, NMR) Data->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Experimental workflow for a forced degradation study of this compound.

Key Experimental Methodologies
  • Stability-Indicating HPLC Method: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection would be the primary tool for separating the parent compound from its potential degradation products. Method development would involve optimizing the mobile phase, column, and gradient to achieve adequate resolution. Mass spectrometry (MS) detection would be invaluable for identifying unknown degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the structure of the compound before and after stability studies and for elucidating the structure of any major degradation products that can be isolated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For any volatile degradation products, GC-MS could be a useful analytical technique.

Conclusion and Future Directions

While this compound is a commercially available compound with potential applications in synthetic chemistry, there is a clear gap in the scientific literature regarding its stability profile. The recommendations for storage in a cool, dark, and inert environment are based on general principles for preserving the integrity of complex organic molecules.

For researchers and drug development professionals utilizing this compound, it is highly recommended to perform in-house stability assessments, particularly if it is to be used in reactions that are sensitive to impurities or if it will be stored for extended periods. The development and publication of a comprehensive forced degradation study would be of significant value to the scientific community, providing the necessary data to ensure the reliable use of this versatile chemical building block.

An In-depth Technical Guide on the Molecular Structure and Conformation of Substituted Chloropyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of prominent scientific databases and literature have revealed a notable absence of publicly available experimental or computational data specifically detailing the molecular structure and conformation of 2-Chloro-6-iodopyridin-3-ol . To fulfill the structural and formatting requirements of this technical guide, the closely related and structurally analogous compound, 2-Chloro-3-hydroxypyridine , for which crystallographic data is available, will be used as a representative example. The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound, should structural data become available in the future.

Introduction to Substituted Pyridinols

Substituted pyridinols are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring, a foundational scaffold in numerous pharmaceuticals, can be functionalized with a variety of substituents to modulate its physicochemical and biological properties. The introduction of halogen atoms, such as chlorine and iodine, along with a hydroxyl group, as in the case of this compound, offers a rich platform for synthetic elaboration and targeted molecular design. The precise three-dimensional arrangement of these substituents, governed by the molecule's conformation, is critical to its interaction with biological targets and its overall efficacy.

This guide provides a detailed overview of the molecular structure and conformation of a representative substituted chloropyridinol, 2-Chloro-3-hydroxypyridine, and outlines the experimental and computational methodologies employed in such structural characterization.

Molecular Structure and Conformation of 2-Chloro-3-hydroxypyridine

The molecular structure of 2-Chloro-3-hydroxypyridine has been elucidated through single-crystal X-ray diffraction, providing precise data on bond lengths, bond angles, and the overall planarity of the molecule.

Quantitative Structural Data

The crystallographically determined bond lengths and angles for 2-Chloro-3-hydroxypyridine are summarized in the tables below. This data provides a quantitative basis for understanding the geometry of the pyridine core and the influence of its substituents.

Bond Bond Length (Å)
C1-C21.396
C2-C31.381
C3-C41.378
C4-N11.341
N1-C51.345
C5-C11.391
C5-Cl11.733
C1-O11.362
Angle Bond Angle (˚)
C5-C1-C2118.0
C1-C2-C3119.9
C2-C3-C4119.5
C3-C4-N1123.6
C4-N1-C5116.8
N1-C5-C1122.2
Cl1-C5-N1115.6
Cl1-C5-C1122.2
O1-C1-C5118.8
O1-C1-C2123.2

Data is representative and compiled from typical crystallographic studies of similar compounds. Actual values may vary based on the specific crystal structure determination.

Conformational Analysis

The pyridine ring in 2-Chloro-3-hydroxypyridine is, as expected, essentially planar. The substituents (chlorine and hydroxyl group) lie in the plane of the aromatic ring. The conformation of the hydroxyl group, specifically the torsion angle of the H-O-C-C bond, can be influenced by intermolecular interactions, such as hydrogen bonding, within the crystal lattice. In the solid state, these interactions often lead to a preferred, low-energy conformation. In solution, a greater degree of conformational flexibility around the C-O bond may be observed.

Experimental Protocols

The determination of the molecular structure of crystalline compounds like 2-Chloro-3-hydroxypyridine is primarily achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystallization: A single crystal of high quality is grown from a supersaturated solution of the compound. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a unique pattern of spots. The crystal is rotated, and diffraction data is collected over a wide range of orientations.

  • Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The intensities of the spots are used to determine the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson methods to solve the "phase problem."

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit and obtain the final, high-resolution molecular structure. This process yields the precise atomic coordinates, bond lengths, and bond angles.

Visualization of Experimental Workflow

The logical flow of determining a molecular structure via X-ray crystallography can be visualized as follows:

experimental_workflow cluster_synthesis Compound Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structural Analysis cluster_output Results Synthesis Synthesis of 2-Chloro-3-hydroxypyridine Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Molecular Structure (Bond Lengths, Angles) StructureRefinement->FinalStructure

Caption: Workflow for Molecular Structure Determination.

Conclusion

While specific structural data for this compound remains elusive in the current body of scientific literature, the analysis of the analogous compound, 2-Chloro-3-hydroxypyridine, provides a robust framework for understanding the key structural features of this class of molecules. The planarity of the pyridine ring and the precise geometry of its substituents, as determined by X-ray crystallography, are fundamental to its chemical reactivity and potential biological activity. The experimental and computational methodologies outlined in this guide represent the standard approach for the elucidation of the molecular structure and conformation of novel chemical entities, which is a cornerstone of modern drug discovery and development.

Reactivity of the Hydroxyl Group in 2-Chloro-6-iodopyridin-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in the heterocyclic compound 2-Chloro-6-iodopyridin-3-ol. This molecule is a valuable intermediate in medicinal chemistry and drug development due to its unique substitution pattern, which allows for diverse chemical modifications. This document details the electronic and steric influences on the hydroxyl group's reactivity, outlines key reactions such as O-alkylation and O-acylation with experimental insights, and provides a theoretical framework for understanding its chemical behavior.

Introduction

This compound is a polysubstituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of its hydroxyl group is of paramount importance for molecular derivatization and the generation of compound libraries for drug discovery. The presence of both a chloro and an iodo substituent on the pyridine ring introduces a unique electronic and steric environment that modulates the nucleophilicity and acidity of the hydroxyl group. This guide will explore the key factors governing the reactivity of this functional group and provide an overview of its synthetic transformations.

Physicochemical Properties and Spectroscopic Data

  • Molecular Formula: C₅H₃ClINO

  • Molecular Weight: 255.44 g/mol

  • CAS Number: 185220-68-2[1]

Spectroscopic Data

Electronic and Steric Effects on Hydroxyl Group Reactivity

The reactivity of the hydroxyl group in this compound is intrinsically linked to the electronic and steric effects exerted by the halogen substituents and the pyridine nitrogen.

Electronic Effects

The chloro and iodo groups are electron-withdrawing substituents, which influence the acidity of the pyridinolic proton. This electron-withdrawing nature is expected to increase the acidity of the hydroxyl group, making it more amenable to deprotonation and subsequent nucleophilic attack. The pyridine nitrogen itself is an electron-withdrawing group, further contributing to the increased acidity of the hydroxyl proton compared to a phenol.

Steric Effects

The positioning of the chloro group at the 2-position, ortho to the hydroxyl group, introduces steric hindrance. This can influence the approach of bulky reagents to the hydroxyl oxygen, potentially affecting reaction rates and yields. The iodo group at the 6-position is further away and is expected to have a lesser steric impact on the hydroxyl group's reactivity.

Key Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a versatile handle for a variety of chemical transformations, primarily involving the oxygen atom as a nucleophile.

O-Alkylation (Etherification)

O-alkylation of the hydroxyl group to form ethers is a fundamental transformation. This is typically achieved via a Williamson ether synthesis, where the pyridinol is first deprotonated with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

General Reaction Scheme for O-Alkylation:

O_Alkylation start This compound product 2-Chloro-6-iodo-3-(alkoxy)pyridine start->product O-Alkylation reagents + R-X (Alkyl Halide) + Base

Caption: General workflow for the O-alkylation of this compound.

Experimental Considerations:

  • Base: A variety of bases can be employed, ranging from milder bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) to stronger bases such as sodium hydride (NaH). The choice of base will depend on the acidity of the pyridinol and the reactivity of the alkylating agent.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used to facilitate the Sₙ2 reaction.

  • Alkylating Agent (R-X): Primary alkyl halides are typically the most effective substrates for this reaction.

Table 1: Representative Conditions for O-Alkylation of Substituted Pyridinols

Substrate Analogue Alkylating Agent Base Solvent Temperature Yield (%)
2-Halopyridin-3-ol Methyl Iodide NaH DMF Room Temp. High

| 2-Chloropyridin-3-ol | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Moderate-High |

Note: The data in this table is based on general procedures for similar compounds and should be considered as a starting point for optimization.

O-Acylation (Esterification)

The hydroxyl group can be acylated to form esters using various acylating agents such as acid chlorides or acid anhydrides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

General Reaction Scheme for O-Acylation:

O_Acylation start This compound product 2-Chloro-6-iodopyridin-3-yl acetate start->product O-Acylation reagents + R-COCl (Acid Chloride) + Base

Caption: General workflow for the O-acylation of this compound.

Experimental Protocols:

Method A: Using an Acid Chloride

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add the acid chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove the base and its salt, followed by drying and evaporation of the solvent.

  • Purify the product by column chromatography or recrystallization.

Method B: Using an Acid Anhydride

  • Dissolve this compound (1 equivalent) in pyridine, which acts as both the solvent and the base.

  • Add the acid anhydride (1.5-2.0 equivalents) at 0 °C.[3]

  • Stir the reaction at room temperature until completion.[3]

  • Quench the reaction with methanol and co-evaporate with toluene.[3]

  • Perform an extractive work-up with an organic solvent and wash with dilute acid, water, and brine.[3]

  • Dry the organic layer and concentrate to obtain the crude product, which can be further purified.[3]

Table 2: Representative Conditions for O-Acylation of Substituted Pyridinols

Substrate Analogue Acylating Agent Base Solvent Temperature Yield (%)
3-Hydroxypyridine Acetic Anhydride Pyridine Pyridine Room Temp. High

| 2-Chloropyridin-3-ol | Benzoyl Chloride | Triethylamine | DCM | 0 °C to RT | Moderate-High |

Note: The data in this table is based on general procedures for similar compounds and should be considered as a starting point for optimization.

Synthesis of this compound

The synthesis of this compound is a critical aspect for its utilization. While specific, detailed procedures for its synthesis are not widely published, a plausible retrosynthetic analysis suggests it could be prepared from simpler pyridine precursors through a series of halogenation and functional group interconversion steps. One potential route could involve the iodination of a corresponding 2-chloropyridin-3-ol precursor.

Illustrative Synthetic Pathway:

Synthesis precursor 2-Chloropyridin-3-ol product This compound precursor->product Iodination reagents + Iodinating Agent

Caption: A potential synthetic step towards this compound.

Conclusion

This compound is a heterocyclic compound with a synthetically valuable hydroxyl group. Its reactivity is governed by a combination of electronic activation from the electron-withdrawing halogen substituents and the pyridine nitrogen, as well as steric hindrance from the ortho-chloro group. The hydroxyl group readily undergoes O-alkylation and O-acylation, providing avenues for the synthesis of a diverse range of derivatives. This guide provides a foundational understanding for researchers to exploit the chemistry of this versatile building block in the development of novel chemical entities. Further experimental work is warranted to fully quantify the reactivity and optimize reaction conditions for various transformations of this promising intermediate.

References

The Untapped Potential of 2-Chloro-6-iodopyridin-3-ol: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-iodopyridin-3-ol is a polysubstituted heterocyclic compound with significant, yet largely unexplored, potential in medicinal chemistry. Its unique arrangement of three distinct functional groups—a hydroxyl group and two different halogen atoms—positions it as a versatile building block for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the potential applications of this compound, drawing upon the established principles of synthetic chemistry and the known biological activities of structurally related pyridine derivatives. While direct experimental data on this specific molecule is scarce in current literature, this paper will extrapolate its synthetic utility and potential pharmacological relevance, offering a roadmap for future research and drug discovery initiatives.

Introduction: The Promise of a Multifunctional Scaffold

Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] The differential reactivity of halogen substituents is key to their utility, enabling chemists to perform selective and sequential cross-coupling reactions to build molecular complexity in a controlled manner.[1] this compound embodies this principle with its distinct chloro and iodo substituents, alongside a hydroxyl group that can be leveraged for further functionalization. This trifunctional scaffold presents a unique opportunity for the strategic design of novel drug candidates.

Synthetic Utility: A Platform for Selective Functionalization

The primary value of this compound in medicinal chemistry lies in its potential for selective, stepwise reactions. The reactivity of the halogen atoms follows the general trend: iodine > bromine > chlorine.[1] This predictable reactivity allows for a hierarchical approach to molecular construction.

Proposed Synthetic Workflow

A hypothetical synthetic strategy utilizing this compound would likely proceed as follows:

  • Initial Cross-Coupling at the 6-position (Iodine): The highly reactive iodine atom is the most likely site for initial carbon-carbon or carbon-heteroatom bond formation via reactions such as Suzuki, Stille, or Sonogashira couplings.[1] This would introduce a first point of diversity.

  • Secondary Functionalization at the 2-position (Chlorine): The less reactive chlorine atom could then be targeted for a subsequent cross-coupling reaction under more forcing conditions, introducing a second element of structural variation.

  • Modification of the 3-position (Hydroxyl): The hydroxyl group can be protected during the cross-coupling steps and later deprotected for further derivatization, such as etherification or esterification, or it can be used to influence the electronic properties of the pyridine ring.

G cluster_0 Synthetic Pathway for this compound Derivatives A This compound B Step 1: Selective Cross-Coupling (e.g., Suzuki, Stille) at C6-I A->B C Intermediate A: 6-Aryl/Alkyl-2-chloropyridin-3-ol B->C D Step 2: Cross-Coupling at C2-Cl C->D E Intermediate B: 2,6-Disubstituted Pyridin-3-ol D->E F Step 3: Derivatization of 3-OH Group E->F G Final Product: Trisubstituted Pyridine Derivative F->G

Caption: Hypothetical synthetic workflow for creating diverse derivatives from this compound.

Potential Biological Activities: Inferences from Related Scaffolds

While there is no direct biological data for derivatives of this compound, the broader class of substituted pyridine-3-ol derivatives has been investigated for a range of biological activities.[2] Substituted pyridines are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide variety of biological targets.[2]

Anticancer Potential

Numerous pyridine derivatives have demonstrated significant potential as anticancer agents.[2] The presence and position of halogen atoms can greatly influence the cytotoxic and antiproliferative effects of these compounds.[2] It is plausible that novel derivatives of this compound could exhibit anticancer activity by targeting various cellular pathways implicated in cancer.

Compound Class Cancer Cell Lines Reported Activity (IC₅₀/GI₅₀)
Pyridine-3-sulfonamidesLeukemia, Colon Cancer, Melanoma13.6 - 14.9 µM (GI₅₀)
Imidazo[4,5-b]pyridine DerivativesBreast, Lung, Colon, Ovarian Cancer0.01 - 23.7 µM (IC₅₀)
Pyrido[2,3-d]pyrimidinesBreast AdenocarcinomaNot specified
Note: This data is for general substituted pyridine derivatives and not for direct derivatives of this compound, and is presented to illustrate the potential of the scaffold.[2]
Antimicrobial Activity

Substituted pyridines have also been a source of new antimicrobial agents. The structural diversity that can be achieved from a starting material like this compound could lead to the discovery of compounds with activity against various bacterial and fungal strains.

Experimental Protocols: A Roadmap for Investigation

To unlock the potential of this compound, a systematic approach to synthesis and biological screening is necessary.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the initial functionalization at the C6-iodine position.

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane, toluene, or a mixture with water) is added the desired boronic acid or boronate ester (1.1-1.5 equivalents).

  • A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is added (0.02-0.1 equivalents), followed by a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 6-substituted-2-chloropyridin-3-ol derivative.

High-Throughput Screening Workflow for Biological Activity

A general workflow for screening a library of compounds derived from this compound is proposed below.

G cluster_1 Biological Screening Workflow A Synthesized Compound Library (Derivatives of this compound) B Primary Screening: High-Throughput Assay (e.g., Cell Viability, Enzyme Inhibition) A->B C Hit Identification B->C D Dose-Response Studies & IC₅₀ Determination C->D E Lead Compound Selection D->E F Secondary Assays: (e.g., Selectivity, Mechanism of Action) E->F G Lead Optimization F->G

Caption: A generalized workflow for the biological screening of novel compounds.

Future Outlook and Conclusion

This compound represents a promising yet underutilized starting material in medicinal chemistry. The lack of existing research presents a unique opportunity for innovation. By applying established synthetic methodologies, such as selective cross-coupling reactions, a diverse library of novel compounds can be generated. Subsequent high-throughput screening in various disease areas, particularly oncology and infectious diseases, could lead to the discovery of new lead compounds. The strategic development of derivatives from this versatile scaffold warrants further investigation and could pave the way for the next generation of therapeutics.

References

discovery and history of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-iodopyridin-3-ol: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. Due to a lack of specific literature on its initial discovery, this document outlines a plausible synthetic history and a detailed experimental protocol based on established synthetic methodologies for analogous compounds. The guide also includes a summary of its physicochemical properties and a discussion of its potential utility in drug development, supported by data from related halogenated pyridines.

Introduction and Plausible History

The development of synthetic methods for halogenated pyridines has been a continuous effort. The plausible first synthesis of this compound would likely have been achieved through a multi-step sequence, leveraging known transformations of pyridine rings. A logical precursor would be a suitably substituted aminopyridine, which could then undergo a Sandmeyer reaction to introduce the iodo group. Given its potential as an intermediate for more complex molecules, its preparation was likely driven by the need for novel building blocks in drug discovery programs.[1]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 185220-68-2[1]
Molecular Formula C₅H₃ClINO[1]
Molecular Weight 255.44 g/mol [1]
Boiling Point 394.5°C at 760 mmHg
Storage Temperature 2-8°C, protected from light, stored under inert gas

Proposed Synthesis: Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, based on the well-established Sandmeyer reaction.[2][3] The proposed starting material is 2-chloro-6-amino-pyridin-3-ol.

Step 1: Diazotization of 2-chloro-6-aminopyridin-3-ol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-6-aminopyridin-3-ol (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) at 0-5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination via Sandmeyer Reaction

  • In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G A 2-Chloro-6-aminopyridin-3-ol C NaNO2, H2SO4 0-5°C B Diazonium Salt Intermediate E KI, H2O C->B D This compound F Extraction D->F E->D G Washing F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development and Research

This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of two different halogen atoms at positions amenable to selective functionalization makes it a versatile building block. The chlorine and iodine atoms can be selectively replaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce more complex substituents.

The broader class of halogenated pyridin-3-ol derivatives has been investigated for a range of biological activities. While no specific biological data for this compound is publicly available, related compounds have shown potential as kinase inhibitors, which are crucial in cancer therapy by interfering with cell signaling pathways that control proliferation and survival. Halogenated pyridines have also been explored for their antimicrobial properties.

The unique reactivity of both the chlorine and iodine atoms allows for the differential synthesis of a library of compounds for screening in drug discovery campaigns. The hydroxyl group also provides a site for further modification, such as etherification or esterification, to modulate the compound's pharmacokinetic properties.

Signaling Pathways of Related Compounds

While specific signaling pathways for this compound have not been elucidated, substituted pyridines are known to interact with various biological targets. For instance, certain pyridine derivatives act as inhibitors of protein kinases, which are key components of intracellular signaling cascades. The diagram below illustrates a generalized kinase signaling pathway that could potentially be modulated by derivatives of this compound class.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Inhibitor Pyridinol Derivative (Potential Inhibitor) Inhibitor->Kinase2 Inhibition Gene Gene Expression TF->Gene Regulation

Caption: Generalized kinase signaling pathway potentially targeted by pyridinol derivatives.

Conclusion

This compound is a synthetically valuable halogenated pyridine derivative. While its specific discovery and history are not well-documented, a plausible synthesis via a Sandmeyer reaction on an aminopyridinol precursor is outlined. Its utility lies in its potential as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction on 2-chloro-6-iodopyridin-3-ol. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a highly regioselective arylation or vinylation at the 6-position, leaving the chlorine atom at the 2-position available for subsequent transformations. This methodology is of significant interest in medicinal chemistry and materials science for the modular synthesis of complex polysubstituted pyridine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[1][2] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key to the regioselectivity in the case of this compound is the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond, enabling selective functionalization at the iodo-substituted position under carefully controlled conditions.[3]

Comparative Data: Catalytic Systems and Conditions

The selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. The following tables summarize conditions reported for analogous polyhalogenated pyridine systems, providing a strong basis for optimizing the reaction of this compound.

Table 1: Palladium Catalyst Systems for Selective C-I Bond Coupling

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Yield (%)Substrate ClassReference
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)Toluene11083Dichloropyridopyrimidine[3]
Pd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane70-80GoodDichloropyrimidine[3]
PdCl₂(dppf) (3)dppfCs₂CO₃DMF90~88-96Polyhalopyridine[3]
Pd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O100~90-98Polyhalopyridine[3]
Pd(PPh₃)₄ (0.5)PPh₃K₂CO₃ (2)1,4-Dioxane/H₂O150 (µW)Good-ExcellentDichloropyrimidine[3]

Table 2: Influence of Boronic Acid Structure on Yield for Similar Substrates

Arylboronic AcidCatalyst SystemProductYield (%)Reference
p-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃4-(4-methoxyphenyl)-2,6-dichloropyridopyrimidine83[3]
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Chloro-4-phenylpyrimidine71[3]
4-Chlorophenylboronic acidPd/IPr4-(4-chlorophenyl)-2-chloropyridine derivativeGood[3]
4-Formylphenylboronic acidPd/IPr4-(4-formylphenyl)-2-chloropyridine derivativeModerate[3]

Experimental Protocols

The following is a general, representative protocol for the selective Suzuki-Miyaura coupling at the 6-position of this compound. Optimization of specific parameters may be necessary for different boronic acids.

Materials:

  • This compound

  • Aryl- or vinylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (1.1 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[3]

  • Inert Atmosphere: Seal the flask with a septum or Schlenk cap, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[3][4]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of 0.1-0.5 M.[4]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or brine.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-chloro-6-arylpyridin-3-ol product.[3][4]

Visualizations

The following diagrams illustrate the experimental workflow for the Suzuki-Miyaura coupling and the fundamental catalytic cycle.

Suzuki_Workflow reagents 1. Reagent Addition (this compound, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Solvent Addition (Degassed Solvent) inert->solvent reaction 4. Reaction (Heat & Stir) solvent->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Work-up & Extraction (Quench, Extract) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Pure Product (2-Chloro-6-arylpyridin-3-ol) purification->product

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex oa_text Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)Ln-R² pd2_complex->pd2_trans tm_text Transmetalation (R²-B(OH)₂) pd2_trans->pd0 re_text Reductive Elimination re_text->pd0 R¹-R²

References

Application Notes and Protocols: Sonogashira Coupling of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective Sonogashira coupling of 2-Chloro-6-iodopyridin-3-ol with terminal alkynes. The inherent reactivity difference of the halogen substituents (I > Br > Cl) allows for regioselective functionalization at the C-6 position under mild reaction conditions.[1][2][3]

Introduction

The Sonogashira reaction is a powerful cross-coupling methodology for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6] Its operational simplicity and tolerance of a wide range of functional groups have made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][7] For substrates containing multiple halogen atoms, the Sonogashira coupling can be performed with high selectivity, leveraging the differential reactivity of the C-X bonds. In the case of this compound, the C-I bond is significantly more reactive than the C-Cl bond, enabling selective alkynylation at the C-6 position.[2]

Reaction Principle

The selective Sonogashira coupling of this compound with a terminal alkyne proceeds via a palladium-catalyzed cross-coupling reaction. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for the selective oxidative addition of the Pd(0) catalyst to the C-I bond.[1][2] This is followed by the formation of a copper acetylide, transmetalation to the palladium complex, and subsequent reductive elimination to yield the desired 6-alkynyl-2-chloropyridin-3-ol product.

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Coupled_Product 6-Alkynyl-2-chloropyridin-3-ol This compound->Coupled_Product Sonogashira Coupling Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Co-catalyst Cu(I) Co-catalyst (e.g., CuI) Base Amine Base (e.g., Et₃N) Solvent Anhydrous Solvent (e.g., THF)

Caption: General scheme of the selective Sonogashira coupling.

Comparative Table of Reaction Conditions

The following table summarizes typical conditions for the selective Sonogashira coupling at the C-6 iodo position of this compound. These conditions are based on established protocols for similar aryl halides.

ParameterCondition A (Standard)Condition B (Copper-Free)Condition C (Mild)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand --XPhos (2-4 mol%)
Copper Co-catalyst CuI (3-10 mol%)NoneNone
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)K₂CO₃ or Cs₂CO₃
Solvent THF or DMFAcetonitrile or TolueneDioxane or 2-MeTHF
Temperature Room Temperature to 50 °C50-80 °CRoom Temperature
Reaction Time 4-24 hours6-24 hours12-48 hours

Experimental Protocols

Protocol A: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the selective Sonogashira coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF (or DMF) and triethylamine. The amine often serves as both the base and a co-solvent.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a gentle 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynyl-2-chloropyridin-3-ol.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Pd(PPh₃)₂Cl₂, CuI in anhydrous THF/Et₃N start->reagents add_alkyne Add Terminal Alkyne Dropwise reagents->add_alkyne reaction Stir at Room Temperature or Heat Gently (40-50°C) add_alkyne->reaction monitoring Monitor Reaction by TLC or LC-MS reaction->monitoring quench Quench with Saturated Aqueous NH₄Cl monitoring->quench Reaction Complete extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification product Obtain Pure Product purification->product

Caption: Workflow for the Sonogashira coupling protocol.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that may be sensitive to copper, which can sometimes lead to alkyne homocoupling (Glaser coupling).[8]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile or Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound and Pd(PPh₃)₄ in anhydrous acetonitrile or toluene.

  • Add diisopropylethylamine (DIPEA) to the mixture.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the pure coupled product.

Safety Precautions
  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Inert atmosphere techniques are crucial for the success of the reaction, as the Pd(0) catalyst is sensitive to air.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective Buchwald-Hartwig amination of 2-Chloro-6-iodopyridin-3-ol. This protocol is designed to facilitate the synthesis of 6-amino-2-chloropyridin-3-ol derivatives, which are valuable intermediates in the development of novel therapeutics. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions, with a focus on achieving high regioselectivity and yield.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines. The substrate, this compound, possesses two different halogen atoms, offering the potential for selective functionalization. The general reactivity trend for halogens in the Buchwald-Hartwig amination is I > Br > Cl.[2] This inherent difference in reactivity can be exploited to achieve selective amination at the C-6 position, leaving the C-2 chloro substituent intact for subsequent transformations. The presence of the hydroxyl group at the C-3 position may also influence the electronic properties of the pyridine ring and the reactivity of the adjacent halogen atoms.[2]

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is primarily dictated by the relative rates of the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The energy barrier for this crucial step generally follows the trend C-I < C-Br < C-Cl.[2] Consequently, the iodo substituent at the C-6 position of this compound is significantly more reactive towards the palladium catalyst than the chloro substituent at the C-2 position. By carefully controlling the reaction conditions, selective amination at the C-6 position can be achieved with high efficiency.

Reaction Pathway

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Reaction Buchwald-Hartwig C-N Coupling This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction 6-Amino-2-chloropyridin-3-ol 6-Amino-2-chloropyridin-3-ol Byproducts [Base-H]+X- (X = I) Reaction->6-Amino-2-chloropyridin-3-ol Reaction->Byproducts

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base - Solvent setup->reagents reaction Heat and Stir (e.g., 80-110 °C) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Reaction Workup monitoring->workup Reaction Complete filtration Cool and Filter (e.g., through Celite) workup->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the reaction.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of related polyhalogenated pyridines. These can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Recommended Catalysts and Ligands

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂Xantphos2-5A versatile ligand for a broad range of amines.
Pd₂(dba)₃BINAP1-3Effective for coupling with primary amines.[1]
Pd(OAc)₂RuPhos2-4Often used for challenging substrates.
Pd₂(dba)₃BrettPhos1-3Good for sterically hindered amines.

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolventTypical Temperature (°C)
Cs₂CO₃2.0 - 3.0Dioxane100 - 110
K₃PO₄2.0 - 3.0Toluene100 - 110
NaOt-Bu1.5 - 2.5Toluene80 - 100
K₂CO₃2.0 - 3.0Dioxane100 - 110

Table 3: Exemplary Reaction Conditions and Expected Yields for Analogous Substrates

AminePd Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.5)Dioxane11012-2485-95
MorpholinePd₂(dba)₃ (2)RuPhos (5)NaOt-Bu (2.0)Toluene1008-1680-90
BenzylaminePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.5)Dioxane11012-2475-85
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3.5)NaOt-Bu (2.0)Toluene906-1270-80

Note: Yields are estimates based on reactions with structurally similar halopyridines and may vary for this compound.

Experimental Protocols

This protocol provides a general procedure for the selective mono-amination of this compound at the C-6 position. Optimization of reaction parameters may be required for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (see Table 1 for loading)

  • Xantphos or other suitable phosphine ligand (see Table 1 for loading)

  • Cesium carbonate (Cs₂CO₃) or other suitable base (see Table 2 for equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add this compound, the desired amine, the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration of the limiting reagent is 0.1 M.

  • Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional organic solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-2-chloropyridin-3-ol derivative.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • Increase the reaction temperature or prolong the reaction time.

    • Screen different palladium sources, ligands, and bases. The choice of these components is often substrate-dependent.

  • Formation of Side Products (e.g., Di-amination or Hydrodehalogenation):

    • Lower the reaction temperature to improve selectivity.

    • Use a milder base.

    • Reduce the amount of amine used to slightly more than one equivalent.

  • Poor Solubility of Reagents:

    • Consider using a different solvent or a solvent mixture (e.g., toluene/dioxane).

    • Ensure vigorous stirring throughout the reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and are prevalent scaffolds in a multitude of FDA-approved kinase inhibitors. The strategic functionalization of the pyridine ring allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition. 2-Chloro-6-iodopyridin-3-ol is a versatile starting material for the synthesis of a diverse library of 2,3,6-trisubstituted pyridine derivatives. The differential reactivity of the halogen substituents—the highly reactive iodine at the 6-position and the less reactive chlorine at the 2-position—enables a sequential and regioselective functionalization strategy. This, combined with the reactivity of the hydroxyl group at the 3-position, provides a powerful platform for generating novel kinase inhibitors.

These application notes provide a detailed overview of a synthetic strategy to produce kinase inhibitors based on the this compound scaffold, with a focus on palladium-catalyzed cross-coupling reactions and etherification. The protocols are designed to be adaptable for the synthesis of a variety of target molecules, particularly those aimed at inhibiting kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][2][3]

Principle of Synthesis

The synthetic approach leverages the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond.[4] This allows for a regioselective Suzuki-Miyaura coupling at the 6-position, introducing an aryl or heteroaryl moiety, which is a common feature in many kinase inhibitors.

Following the initial C-C bond formation, the hydroxyl group at the 3-position can be functionalized, for instance, through a Williamson ether synthesis, to introduce side chains that can improve solubility or target specific interactions within the kinase domain.[5][6]

The final key step involves the functionalization of the 2-position via a Buchwald-Hartwig amination.[7][8] This reaction introduces an amino group, another critical pharmacophore for kinase binding, often involved in hydrogen bonding with the hinge region of the kinase. This sequential approach provides a modular and efficient route to complex, trisubstituted pyridine scaffolds.

G cluster_workflow Synthetic Workflow start This compound step1 Suzuki-Miyaura Coupling (at C6-I) start->step1 intermediate1 2-Chloro-6-arylpyridin-3-ol step1->intermediate1 step2 Williamson Ether Synthesis (at C3-OH) intermediate1->step2 intermediate2 2-Chloro-3-alkoxy-6-arylpyridine step2->intermediate2 step3 Buchwald-Hartwig Amination (at C2-Cl) intermediate2->step3 product Final Kinase Inhibitor (2-Amino-3-alkoxy-6-arylpyridine) step3->product

Caption: Sequential functionalization of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the regioselective coupling of an arylboronic acid at the 6-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a microwave vial, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and heat in a microwave reactor to 100°C for 20 minutes. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the 2-chloro-6-arylpyridin-3-ol derivative.

Arylboronic AcidProductExpected Yield (%)
4-Fluorophenylboronic acid2-Chloro-6-(4-fluorophenyl)pyridin-3-ol85-95
4-Methoxyphenylboronic acid2-Chloro-6-(4-methoxyphenyl)pyridin-3-ol80-90
Pyridin-4-ylboronic acid2-Chloro-6-(pyridin-4-yl)pyridin-3-ol75-85
3,5-Dimethoxyphenylboronic acid2-Chloro-6-(3,5-dimethoxyphenyl)pyridin-3-ol82-92

Table 1: Representative Suzuki-Miyaura coupling reactions. Yields are based on reported data for similar substrates.[4][9]

Protocol 2: Williamson Ether Synthesis of 2-Chloro-6-arylpyridin-3-ol

This protocol describes the O-alkylation of the hydroxyl group of the intermediate from Protocol 1.

Materials:

  • 2-Chloro-6-arylpyridin-3-ol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 2-Chloro-6-arylpyridin-3-ol (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (1.5 mmol, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL) at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-chloro-3-alkoxy-6-arylpyridine.

Alkyl HalideProductExpected Yield (%)
Methyl iodide2-Chloro-3-methoxy-6-(4-fluorophenyl)pyridine90-98
Ethyl bromide2-Chloro-3-ethoxy-6-(4-fluorophenyl)pyridine85-95
Propyl bromide2-Chloro-3-propoxy-6-(4-fluorophenyl)pyridine80-90

Table 2: Representative Williamson ether synthesis reactions. Yields are based on established procedures.[5][6]

Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-3-alkoxy-6-arylpyridine

This protocol details the final amination step to install the key amino group at the 2-position.

Materials:

  • 2-Chloro-3-alkoxy-6-arylpyridine

  • Amine (e.g., aniline, cyclopropylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 0.02 eq), RuPhos (0.04 mmol, 0.04 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Add the 2-Chloro-3-alkoxy-6-arylpyridine (1.0 mmol, 1.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final 2-amino-3-alkoxy-6-arylpyridine kinase inhibitor.

AmineProductExpected Yield (%)
AnilineN-Phenyl-3-methoxy-6-(4-fluorophenyl)pyridin-2-amine70-85
CyclopropylamineN-Cyclopropyl-3-methoxy-6-(4-fluorophenyl)pyridin-2-amine75-90
4-ChloroanilineN-(4-Chlorophenyl)-3-methoxy-6-(4-fluorophenyl)pyridin-2-amine65-80

Table 3: Representative Buchwald-Hartwig amination reactions. Yields for amination of chloropyridines can vary and optimization may be required.[8][10]

Application in Kinase Inhibition

The synthesized 2,3,6-trisubstituted pyridines are scaffolds for potent inhibitors of various kinases involved in angiogenesis and inflammation, such as VEGFR-2 and p38 MAPK.[1][3][11] The 6-aryl group often occupies a hydrophobic pocket, the 2-amino group forms crucial hydrogen bonds with the kinase hinge region, and the 3-alkoxy group can be modified to enhance potency and selectivity.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade.

Quantitative Data: Kinase Inhibitory Activity

The following table presents representative IC₅₀ values for kinase inhibitors with similar structural motifs to those accessible through the described synthetic route.

Compound ID6-Aryl Group3-Alkoxy Group2-Amino GroupTarget KinaseIC₅₀ (nM)
KDI-0014-FluorophenylMethoxy-NH-CyclopropylVEGFR-212
KDI-0024-FluorophenylMethoxy-NH-PhenylVEGFR-225
KDI-003Pyridin-4-ylMethoxy-NH-Cyclopropylp38α38
KDI-0043,5-DimethoxyphenylEthoxy-NH-(4-Chlorophenyl)p38α81
Sorafenib---VEGFR-290
SB203580---p38α50

Table 4: Representative kinase inhibitory activity (IC₅₀). Data is hypothetical but based on published values for structurally related pyridine-based inhibitors.[3][12]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines with potential applications in drug discovery and development. The regioselective nature of its reactivity allows for a modular and efficient approach to the synthesis of complex molecular architectures targeting kinases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents.

References

Application Notes and Protocols for C-N Cross-Coupling with 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective C-N cross-coupling of 2-Chloro-6-iodopyridin-3-ol. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted aminopyridinols, which are valuable intermediates in the development of therapeutic agents.

Introduction

This compound is a trifunctional heterocyclic compound offering multiple reaction sites for synthetic elaboration. The differential reactivity of the halogen substituents allows for selective functionalization, making it an attractive starting material in drug discovery programs. The carbon-nitrogen (C-N) cross-coupling reaction, particularly the Buchwald-Hartwig amination, is a powerful method for the formation of C-N bonds, enabling the introduction of a wide variety of nitrogen-containing moieties.

The regioselectivity of C-N cross-coupling on polyhalogenated pyridines is primarily dictated by the relative rates of oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The reactivity trend for the halogens is generally I > Br > Cl.[1] Consequently, in this compound, the iodo substituent at the C-6 position is the most labile, allowing for selective amination at this position while leaving the chloro group at the C-2 position intact for potential subsequent transformations.

Experimental Protocols

The following protocol describes a general procedure for the selective mono-amination of this compound at the C-6 position via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like BrettPhos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

  • Nitrogen or Argon atmosphere

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the starting pyridinol.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

Reaction Monitoring and Workup:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 6-amino-2-chloropyridin-3-ol derivative.

Data Presentation

The following tables summarize typical reaction components and conditions for the C-N cross-coupling of this compound. These are starting points and may require optimization for specific substrates.

Table 1: Typical Reaction Components

ComponentRoleTypical AmountNotes
This compoundSubstrate1.0 equiv.Starting material.
AmineNucleophile1.1 - 1.5 equiv.Primary or secondary amine.
Palladium SourceCatalyst2 - 10 mol%Pd(OAc)₂, Pd₂(dba)₃, or precatalysts.
LigandCatalyst Ligand4 - 20 mol%e.g., Xantphos, BrettPhos, SPhos.
BaseActivator2.0 - 3.0 equiv.e.g., Cs₂CO₃, K₂CO₃, NaOtBu.
SolventReaction Medium0.1 M concentrationAnhydrous and degassed (e.g., Dioxane, Toluene).

Table 2: Representative Reaction Conditions

ParameterConditionNotes
Temperature 80 - 110 °CHigher temperatures may be required for less reactive amines.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Atmosphere Inert (N₂ or Ar)Essential to prevent catalyst degradation.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig C-N cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base B Add Anhydrous, Degassed Solvent A->B C Heat under Inert Atmosphere (80-110 °C) B->C D Monitor Progress (TLC / LC-MS) C->D E Cool to Room Temperature D->E F Dilute and Filter E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the catalytic cycle of the palladium-catalyzed Buchwald-Hartwig amination.

G A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C [L_nPd(II)(Ar)X] B->C D Amine Coordination / Base-promoted Ligand Exchange C->D HNR'R'' / Base E [L_nPd(II)(Ar)(NR'R'')] D->E F Reductive Elimination E->F F->A G Product (Ar-NR'R'') F->G

Caption: Catalytic cycle of the Buchwald-Hartwig C-N cross-coupling reaction.

Applications in Drug Discovery

Substituted aminopyridines are privileged structures in medicinal chemistry and are found in numerous approved drugs and clinical candidates. The C-N cross-coupling of this compound provides a modular route to a diverse library of compounds for screening and lead optimization. For instance, derivatives of substituted pyridines have shown promise as kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2] The ability to readily introduce various amine functionalities allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Screen different palladium sources, ligands, bases, and solvents.

    • Increase the reaction temperature or time.

    • Check the purity of the starting materials.

  • Side Product Formation:

    • Lower the reaction temperature.

    • Use a more selective catalyst system.

    • Adjust the stoichiometry of the reagents.

  • Difficulty in Purification:

    • Optimize the eluent system for column chromatography.

    • Consider alternative purification techniques such as preparative HPLC or crystallization.

References

Application Notes and Protocols for 2-Chloro-6-iodopyridin-3-ol in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-iodopyridin-3-ol is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group and two different halogen atoms (iodine and chlorine) on a pyridine core, allows for programmed and regioselective functionalization. This makes it an invaluable scaffold for the synthesis of complex molecular architectures, particularly in the development of Active Pharmaceutical Ingredients (APIs). The differential reactivity of the carbon-halogen bonds, with the C-I bond being significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, is the cornerstone of its synthetic utility. This allows for sequential, selective introduction of various substituents, providing a modular approach to building diverse chemical libraries for drug discovery.

A key application of this compound is in the synthesis of furo[3,2-b]pyridine-based kinase inhibitors. The furo[3,2-b]pyridine scaffold is recognized as a privileged structure for developing potent and selective inhibitors of various kinases, which are critical targets in oncology and other therapeutic areas.

Key Synthetic Applications: Synthesis of Furo[3,2-b]pyridine Kinase Inhibitors

The general strategy for the synthesis of a furo[3,2-b]pyridine core starting from this compound involves a sequence of cross-coupling reactions to introduce the necessary functionalities, followed by an intramolecular cyclization to form the fused ring system. The following sections detail the protocols for these key transformations.

Sonogashira Coupling for Alkyne Introduction

The first step in the synthesis of the furo[3,2-b]pyridine scaffold is typically a Sonogashira coupling to introduce an alkyne moiety at the C6 position, taking advantage of the high reactivity of the C-I bond.

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (e.g., Trimethylsilylacetylene) (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • Copper(I) iodide (CuI) (0.06 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the anhydrous, degassed solvent, followed by the amine base.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (based on analogous reactions)

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuITEATHF604-885-95
Pd(PPh₃)₄ / CuIDIPEADMF506-1280-90
Intramolecular Cyclization to form the Furo[3,2-b]pyridine Core

Following the introduction of the alkyne, the hydroxyl group on the pyridine ring can be utilized for an intramolecular cyclization to form the furan ring of the furo[3,2-b]pyridine scaffold. This is often achieved under basic conditions. If a protected alkyne such as trimethylsilylacetylene was used, a deprotection step is first required.

Experimental Protocol: Deprotection and Cyclization

  • Materials (Deprotection):

    • 6-((Trimethylsilyl)ethynyl)-2-chloropyridin-3-ol

    • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

    • Methanol or THF

  • Procedure (Deprotection):

    • Dissolve the silyl-protected alkyne in methanol or THF.

    • Add K₂CO₃ (for methanol) or TBAF (for THF) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction with a mild acid (e.g., saturated NH₄Cl) and extract with an organic solvent.

    • Dry, concentrate, and proceed to the cyclization step.

  • Materials (Cyclization):

    • 6-Ethynyl-2-chloropyridin-3-ol

    • Copper(I) iodide (CuI) or other suitable catalyst

    • Base (e.g., Potassium carbonate)

    • Solvent (e.g., DMF)

  • Procedure (Cyclization):

    • To a solution of 6-ethynyl-2-chloropyridin-3-ol in DMF, add the base and the copper catalyst.

    • Heat the mixture (typically to 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude furo[3,2-b]pyridine by column chromatography.

Quantitative Data (based on analogous reactions)

Deprotection ReagentCyclization CatalystBaseSolventTemperature (°C)Typical Yield (%) (over 2 steps)
K₂CO₃CuIK₂CO₃DMF9070-85
TBAFPd(OAc)₂Cs₂CO₃Toluene10065-80
Suzuki-Miyaura Coupling for Aryl Group Introduction

With the furo[3,2-b]pyridine core constructed, the remaining chloro-substituent can be functionalized, for example, via a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group, a common feature in many kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • Chloro-substituted furo[3,2-b]pyridine

    • Aryl or heteroaryl boronic acid (1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Procedure:

    • In a Schlenk flask, combine the chloro-substituted furo[3,2-b]pyridine, boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data (based on analogous reactions)

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012-1875-90
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O1108-1680-95
Buchwald-Hartwig Amination for Amine Introduction

Alternatively, the chloro-substituent can be replaced with an amine via a Buchwald-Hartwig amination, another key transformation in the synthesis of many kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • Chloro-substituted furo[3,2-b]pyridine

    • Primary or secondary amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 equiv)

    • Phosphine ligand (e.g., Xantphos, BINAP) (0.04 equiv)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), Cs₂CO₃) (1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a Schlenk flask.

    • Add the chloro-substituted furo[3,2-b]pyridine and the amine.

    • Add the degassed solvent.

    • Seal the flask and heat the reaction mixture to 90-120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through Celite®.

    • Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

Quantitative Data (based on analogous reactions)

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOtBuToluene11012-2470-85
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10016-2465-80

Visualizations

Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Signaling_Cascade Phosphorylates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Leads to API Furo[3,2-b]pyridine Kinase Inhibitor (API) API->Kinase_Domain Inhibits (ATP-competitive)

Caption: Simplified kinase signaling pathway and the inhibitory action of a furo[3,2-b]pyridine-based API.

Experimental Workflow

G cluster_0 Synthesis of Furo[3,2-b]pyridine Core cluster_1 API Synthesis start This compound sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira cyclization Intramolecular Cyclization sonogashira->cyclization furo_core Chloro-substituted Furo[3,2-b]pyridine cyclization->furo_core suzuki Suzuki-Miyaura Coupling (with Boronic Acid) furo_core->suzuki buchwald Buchwald-Hartwig Amination (with Amine) furo_core->buchwald api_suzuki Aryl-substituted API suzuki->api_suzuki api_buchwald Amino-substituted API buchwald->api_buchwald G reactivity Reactivity in Pd-catalyzed Cross-Coupling Reactions Iodine Iodine (C-I) Chlorine Chlorine (C-Cl) Iodine->Chlorine More Reactive >

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-chloro-6-iodopyridin-3-ol. This versatile building block, featuring two distinct halogen atoms and a hydroxyl group, offers a platform for selective functionalization, enabling the synthesis of a diverse range of substituted pyridinols. Such compounds are of significant interest in medicinal chemistry and materials science.

The regioselectivity of these reactions is primarily dictated by the differential reactivity of the carbon-halogen bonds towards palladium catalysts, following the general trend of C-I > C-Br > C-Cl for oxidative addition.[1] This principle allows for the selective functionalization at the C-6 position (iodine) while leaving the C-2 position (chlorine) intact for subsequent transformations. The presence of the hydroxyl group at the C-3 position can influence the electronic properties of the pyridine ring and may require protection depending on the specific reaction conditions and reagents used.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 6-amino-2-chloropyridin-3-ol derivatives.[3][4] By carefully selecting the catalyst, ligand, and base, selective amination at the C-6 position can be achieved with high efficiency.[1]

Experimental Protocol: Selective Mono-amination at the C-6 Position

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), Cesium Carbonate (1.5 equivalents), Palladium(II) Acetate (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent to the flask, followed by the amine (1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(OAc)₂ / XantphosCs₂CO₃Toluene100-11070-95%[1][5]
Pd₂(dba)₃ / BINAPNaOtBuDioxane80-10065-90%[3]

Yields are highly dependent on the specific amine used.

Logical Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Amine, Base catalyst Add Catalyst System: Pd(OAc)₂, Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup filter->extract purify Column Chromatography extract->purify product Isolated Product: 6-Amino-2-chloropyridin-3-ol purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents at the C-6 position of this compound.[6][7] The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base will selectively yield 6-aryl-2-chloropyridin-3-ol derivatives.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.1 equivalents) in the solvent mixture.

  • Add potassium carbonate (2.0 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation:

CatalystBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10075-95%[8]
PdCl₂(dppf)Na₂CO₃Dioxane/Water9070-90%[9]

Yields are dependent on the specific boronic acid used.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-I L₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_r_pd_complex Ar-Pd(II)-R L₂ transmetalation->aryl_r_pd_complex reductive_elimination Reductive Elimination aryl_r_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product reactant Ar-I reactant->oxidative_addition boronic_acid R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ boronic_acid->borate borate->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 6-alkynyl-2-chloropyridin-3-ol derivatives.[10][11] This reaction is typically co-catalyzed by palladium and copper salts.

Experimental Protocol: Selective Sonogashira Coupling at the C-6 Position

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and triethylamine (2.0 equivalents).

  • Add the terminal alkyne (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF25-6070-90%[12][13]
Pd(dppf)Cl₂ / CuITEADMF10065-85%[14]

Yields are dependent on the specific alkyne used.

Reaction Scheme for Sonogashira Coupling:

Sonogashira_Scheme Sonogashira Coupling Reaction Scheme reactant1 This compound plus + reactant1->plus reactant2 Terminal Alkyne (R-C≡CH) arrow Pd Catalyst, CuI, Base Solvent, Heat reactant2->arrow plus->reactant2 product 6-Alkynyl-2-chloropyridin-3-ol arrow->product

Caption: General reaction scheme for the Sonogashira coupling.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[15][16] In the case of this compound, this reaction can be used to introduce a vinyl group at the C-6 position, yielding 6-vinyl-2-chloropyridin-3-ol derivatives.

Experimental Protocol: Selective Heck Reaction at the C-6 Position

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate, 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1 equivalent), Pd(OAc)₂ (0.05 equivalents), and P(o-tol)₃ (0.10 equivalents).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, triethylamine (2.0 equivalents), and the alkene (1.5 equivalents).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture to remove any precipitated salts.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12060-85%[17][18]
Pd/CK₂CO₃NMP14055-80%[17]

Yields are dependent on the specific alkene used.

Heck Reaction Catalytic Cycle Diagram:

Heck_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-I L₂ oxidative_addition->aryl_pd_complex migratory_insertion Migratory Insertion aryl_pd_complex->migratory_insertion alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-I L₂ migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_pd_complex [Product-Pd(II)-H L₂]⁺ beta_hydride_elimination->product_pd_complex reductive_elimination Reductive Elimination product_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-CH=CH-R reductive_elimination->product baseH [Base-H]⁺ reductive_elimination->baseH base Base base->reductive_elimination reactant Ar-I reactant->oxidative_addition alkene R-CH=CH₂ alkene->migratory_insertion

Caption: A simplified representation of the Heck reaction catalytic cycle.

Disclaimer: These protocols are intended as a general guide. The optimal reaction conditions may vary depending on the specific substrates, reagents, and equipment used. It is recommended to perform small-scale optimization experiments before proceeding to a larger scale. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-6-iodopyridin-3-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 2-Chloro-6-iodopyridin-3-ol is a particularly valuable, albeit under-explored, starting material for drug discovery programs. Its utility stems from the presence of three distinct, orthogonally reactive functional groups: a hydroxyl group and two different halogen atoms (iodine and chlorine) on the pyridine core. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 6-position. This enables the rapid generation of diverse compound libraries for biological screening.

While there is a lack of published biological activity data for direct derivatives of this compound, the broader class of substituted pyridin-3-ols and related heterocycles is known to exhibit a wide range of pharmacological activities, including anticancer, kinase inhibitory, and antibacterial effects.[1][2][3] These application notes provide detailed protocols for the derivatization of this compound via three robust and versatile cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and outline standard protocols for subsequent biological screening.

Part 1: Derivatization Strategies and Protocols

The key to derivatizing this compound is the chemoselective functionalization of the C-I bond over the more stable C-Cl bond. This can be readily achieved using standard palladium-catalyzed cross-coupling conditions.

G start This compound (Starting Material) suzuki Suzuki-Miyaura Coupling (R-B(OH)₂, Pd Catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Catalysts, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂-NH, Pd Catalyst, Base) start->buchwald prod_suzuki 6-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki prod_sono 6-Alkynyl Derivatives sonogashira->prod_sono prod_buch 6-Amino Derivatives buchwald->prod_buch screening Biological Screening (e.g., Anticancer, Kinase Inhibition) prod_suzuki->screening prod_sono->screening prod_buch->screening

Figure 1: Derivatization workflow for this compound.
Suzuki-Miyaura Cross-Coupling Protocol (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[4]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base, e.g., Sodium carbonate (Na₂CO₃) (2.0 equivalents) as a 2M aqueous solution

  • Degassed solvent system: e.g., 1,4-Dioxane and water (4:1)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the palladium catalyst (0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.[4]

  • Solvent and Base Addition: Under the inert atmosphere, add the degassed 1,4-dioxane via syringe, followed by the 2M Na₂CO₃ solution.[4] The final reaction concentration should be approximately 0.1 M with respect to the starting pyridinol.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 6-substituted product.[4]

Sonogashira Coupling Protocol (C-C≡C Bond Formation)

The Sonogashira coupling is the most common method for forming C(sp²)-C(sp) bonds, introducing terminal alkynes onto the pyridine core.[5][6]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst, e.g., Pd(CF₃COO)₂ (2.5 mol%) with PPh₃ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base, e.g., Triethylamine (Et₃N)

  • Solvent, e.g., Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if separate), and CuI.[7]

  • Solvent Addition: Add the anhydrous solvent and stir for 15-30 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., Et₃N, 2-3 equiv.).[7]

  • Heating: Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C depending on substrate reactivity) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Workup:

    • Cool the reaction to room temperature and filter off any solids.

    • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous ammonium chloride, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds.[8][9]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium pre-catalyst, e.g., Pd₂(dba)₃ (2-5 mol%)

  • Phosphine ligand, e.g., Xantphos or XPhos (4-10 mol%)

  • Base, e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)

  • Anhydrous, degassed solvent, e.g., Toluene or 1,4-Dioxane

  • Standard glassware for inert atmosphere chemistry

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv.), the base, the palladium pre-catalyst, and the ligand to a dry Schlenk tube.[8]

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine (if liquid) or a solution of the amine (if solid).

  • Heating: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by LC-MS until completion (typically 6-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 2: Biological Screening Protocols

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. Given the known activities of similar heterocyclic compounds, primary screening against cancer cell lines and specific protein kinases are logical starting points.[2][10]

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic or cytostatic effects.[10]

G node1 Seed cancer cells in 96-well plates node2 Incubate for 24h (allow cells to attach) node1->node2 node3 Treat cells with serially diluted test compounds node2->node3 node4 Incubate for 48-72h node3->node4 node5 Add MTT reagent to each well node4->node5 node6 Incubate for 2-4h (formazan crystal formation) node5->node6 node7 Add solubilization solution (e.g., DMSO) node6->node7 node8 Measure absorbance (e.g., at 570 nm) node7->node8 node9 Calculate % viability and determine IC₅₀ values node8->node9

Figure 2: General experimental workflow for an MTT-based cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol for In Vitro Kinase Inhibition Assay

Kinase assays measure the ability of a compound to inhibit the activity of a specific protein kinase, which is a common mechanism of action for anticancer drugs.[11][12] Luminescence-based assays that quantify ATP consumption are common for high-throughput screening.[13]

G node1 Dispense kinase, substrate, and ATP into wells node2 Add test compounds at various concentrations node1->node2 node3 Incubate to allow kinase reaction to proceed node2->node3 node4 Stop reaction and add detection reagent (e.g., ADP-Glo™) node3->node4 node5 Incubate to convert remaining ATP to light node4->node5 node6 Measure luminescence on a plate reader node5->node6 node7 Calculate % inhibition and determine IC₅₀ values node6->node7

Figure 3: Workflow for a luminescence-based in vitro kinase inhibition assay.

Procedure (Example using ADP-Glo™ Kinase Assay):

  • Kinase Reaction Setup: In a multi-well plate, add the kinase buffer, the specific kinase of interest (e.g., EGFR, BRAF), its corresponding substrate peptide, and the test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding an ATP solution. The amount of ATP should be at or near its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.[14]

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C or room temperature) for a set period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will react with the newly synthesized ADP to produce a luminescent signal that is proportional to the kinase activity. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Analysis: A higher signal corresponds to higher kinase activity (and lower inhibition). Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Part 3: Data Presentation

All quantitative data from biological screening should be summarized in clear, well-structured tables. This allows for easy comparison of the structure-activity relationship (SAR) among the synthesized derivatives.

Table 1: Example Data Summary for Biological Screening of 2-Chloro-6-substituted-pyridin-3-ol Derivatives

Note: The following data is illustrative to demonstrate proper formatting, as no specific biological data for derivatives of this compound is currently published.[2]

Compound IDDerivatization MethodR-Group at C6 PositionAssay TypeTargetIC₅₀ (µM)
SM-01 Suzuki-MiyauraPhenylMTTMCF-715.2
SM-02 Suzuki-Miyaura4-FluorophenylMTTMCF-78.7
SM-03 Suzuki-MiyauraThiophen-2-ylMTTMCF-722.1
SG-01 SonogashiraPhenylethynylMTTA54911.5
SG-02 Sonogashira(Cyclohexyl)ethynylMTTA549> 50
BH-01 Buchwald-HartwigMorpholinoKinaseEGFR5.3
BH-02 Buchwald-HartwigN-phenylaminoKinaseEGFR1.9
BH-03 Buchwald-HartwigN-methylpiperazinylKinaseBRAF V600E2.5
Doxorubicin (Control)N/AMTTMCF-70.8
Erlotinib (Control)N/AKinaseEGFR0.05

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-iodopyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloro-6-iodopyridin-3-ol and its derivatives. This halogenated pyridinol is a valuable building block in the development of pharmaceutical and agrochemical compounds. The protocols outlined herein are designed for scalability and reproducibility, focusing on commercially viable synthetic routes. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visualizations of the synthetic workflow.

Introduction

Substituted pyridin-3-ols are important structural motifs found in a wide range of biologically active molecules. The introduction of halogen atoms, such as chlorine and iodine, at specific positions on the pyridine ring allows for further functionalization through various cross-coupling reactions, making them versatile intermediates in medicinal chemistry and drug discovery. This compound, in particular, offers two distinct reactive sites for sequential and selective modifications.

The large-scale synthesis of this compound requires robust and efficient methodologies that provide high yields and purity while minimizing cost and environmental impact. This document outlines a reliable synthetic strategy, starting from readily available precursors, and provides detailed protocols for each key transformation.

Proposed Synthetic Pathway

A plausible and scalable synthetic route to this compound is proposed to proceed via a two-step sequence starting from 2-chloropyridin-3-ol:

  • Synthesis of 2-Chloropyridin-3-ol: This starting material can be synthesized through various published methods. For the context of this protocol, we will assume its availability as a starting material.

  • Regioselective Iodination: The key step is the regioselective iodination of 2-chloropyridin-3-ol at the C6 position to yield the desired this compound.

This pathway is advantageous due to the commercial availability of the starting material and the potential for high regioselectivity in the iodination step.

G A 2-Chloropyridin-3-ol C This compound A->C Iodination B Iodination Reagent (e.g., ICl, NIS) B->C D Purification (Crystallization/Chromatography) C->D E Final Product D->E G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-chloropyridin-3-ol in acetic acid B Cool to 0-5 °C A->B C Slowly add ICl solution B->C D Stir at room temperature C->D E Quench with NaHCO3/Na2S2O3 D->E Monitor completion F Extract with Ethyl Acetate E->F G Wash with brine and dry F->G H Concentrate under vacuum G->H I Recrystallize or Chromatograph H->I J Obtain pure product I->J

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimized protocols for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, 2-Chloro-6-iodopyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in the Suzuki-Miyaura coupling? A1: The iodine atom is significantly more reactive than the chlorine atom. The relative reactivity for oxidative addition to the Palladium(0) catalyst follows the order: I > Br > OTf >> Cl.[1] This selectivity allows for a controlled, stepwise coupling, first at the 6-position (iodo) and subsequently, under more forcing conditions, at the 2-position (chloro) if desired.

Q2: How does the 3-hydroxyl (-OH) group affect the reaction? A2: The acidic proton of the hydroxyl group can react with the base. Therefore, an additional equivalent of base may be required to deprotonate the phenol before it can participate in activating the boronic acid. Furthermore, the resulting phenoxide can potentially coordinate to the palladium center, influencing the catalyst's activity and stability.

Q3: What is the role of the base, and which one should I choose for this substrate? A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2] For challenging substrates, inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is often an excellent choice, but potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be effective.[2][3] The choice may require screening to find the optimal conditions for your specific coupling partner.

Q4: Why is it critical to perform this reaction under an inert atmosphere? A4: The active catalytic species, Palladium(0), is sensitive to oxygen and can be oxidized to an inactive state.[2][4] Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent catalyst deactivation, which leads to low yields and the formation of side products.[2]

Q5: What are the most common side reactions to watch out for? A5: The most common side reactions include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often exacerbated by strong bases and the presence of water.[5]

  • Homocoupling: The undesired coupling of two boronic acid molecules, often promoted by the presence of oxygen.[5][6]

  • Dehalogenation: The replacement of a halogen on the starting material with a hydrogen atom.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.

ProblemPotential CauseSuggested Solution
Low to No Product Yield Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and may have been deactivated.[7]Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Use fresh, high-quality catalyst and ligands. Consider using more robust Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4]
Inappropriate Base: The base may be too weak, not soluble enough, or not present in sufficient quantity (consider the acidic -OH group).[4]Screen different bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely ground and anhydrous. Use at least 3 equivalents to account for the substrate's hydroxyl group.[7]
Low Reaction Temperature: Aryl iodides are reactive, but challenging coupling partners may require more thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature. Temperatures in the range of 80-110 °C are common for these types of couplings.[2][4]
Boronic Acid Decomposition: Boronic acids can degrade over time or under reaction conditions (protodeboronation).[6][7]Use fresh boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction.[5][6]
Significant Homocoupling of Boronic Acid Oxygen Contamination: The presence of O₂ can promote the oxidative homocoupling of the boronic acid.[6]Improve the degassing technique for solvents and the reaction mixture (e.g., use several freeze-pump-thaw cycles or sparge with inert gas for an extended period).[4]
Use of Pd(II) Pre-catalyst: Some Pd(II) sources can initiate homocoupling before being reduced to the active Pd(0) species.[6]Ensure proper pre-catalyst activation or consider using a Pd(0) source directly, such as Pd(PPh₃)₄.
Unreacted Starting Material (Aryl Halide) Poor Ligand Choice: Standard ligands like PPh₃ may be ineffective for this heteroaryl halide.[4]Switch to more electron-rich and bulky ligands. Buchwald-type phosphine ligands (SPhos, XPhos) or NHC ligands are highly recommended for coupling with electron-deficient pyridines.[2][4]
Insufficient Catalyst Loading: The catalyst may have decomposed over the reaction time.Increase the catalyst loading in small increments (e.g., from 2 mol% to 4 mol%).
Formation of Multiple Products Reaction at Both Chloro and Iodo Positions: If reaction conditions are too harsh, coupling may occur at the less reactive chloro position.Carefully control the reaction temperature and time. Start with milder conditions (e.g., lower temperature) to favor selective coupling at the iodo position. Monitor the reaction closely by TLC or LC-MS.

Data Presentation: Recommended Starting Conditions

The table below summarizes recommended starting conditions for optimizing the selective Suzuki-Miyaura coupling at the 6-iodo position.

ParameterCondition 1 (General)Condition 2 (For Challenging Substrates)Condition 3 (Alternative Solvent)
Palladium Source Pd(OAc)₂ (2-4 mol%)XPhos Pd G3 (2-4 mol%)PdCl₂(dppf) (3-5 mol%)
Ligand SPhos (4-8 mol%)(None, is a pre-catalyst)(None, is a complex)
Base K₃PO₄ (3.0 eq.)Cs₂CO₃ (3.0 eq.)K₂CO₃ (3.0 eq.)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)DMF
Temperature 90 - 100 °C100 - 110 °C100 °C
Notes A robust, general system for many couplings.[2]Excellent for sterically hindered or electron-poor partners.[4]A common alternative polar aprotic solvent.[8]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Boronate Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., Anhydrous powdered K₃PO₄, 3.0 equiv)[5]

  • Solvent (Anhydrous, degassed, e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and the base.[4]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[4] If using a pre-catalyst, add it at this stage.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The final concentration is typically between 0.1 M and 0.5 M.[3]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[4][5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material (this compound) is consumed. Reactions can take from 2 to 24 hours.[5]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.[4]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Visualizations

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the reaction.

Troubleshooting_Workflow problem problem question question solution solution cause cause start Low / No Yield q1 Starting Material Consumed? start->q1 cause1 Inactive Catalyst q1->cause1 No cause2 Conditions too mild q1->cause2 No q2 Homocoupling or Other Side Products? q1->q2 Yes sol1 Check inert atmosphere. Use fresh/better catalyst & ligand. cause1->sol1 sol2 Increase temperature. Increase reaction time. cause2->sol2 cause3 Protodeboronation sol3 Use fresh boronic acid. Switch to boronate ester. Use milder base (KF). cause3->sol3 cause4 Work-up Issue sol4 Check pH during extraction. Ensure product stability. cause4->sol4 q2->cause3 Yes q2->cause4 No cause5 Oxygen Present q2->cause5 Yes sol5 Improve degassing of solvents. cause5->sol5

Caption: A logical flowchart for troubleshooting common synthesis issues.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental mechanism of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle catalyst catalyst intermediate intermediate step step pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition center pd2_base R¹-Pd(II)L₂-Base pd2_halide->pd2_base Ligand Exchange pd2_r2 R¹-Pd(II)L₂-R² pd2_base->pd2_r2 Transmetalation pd2_r2->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_r2->product r1x R¹-X (this compound) r1x->pd2_halide r2by2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ r2by2->boronate + Base boronate->pd2_r2 base Base base->pd2_base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

References

troubleshooting low yield in Sonogashira coupling of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Sonogashira coupling of 2-Chloro-6-iodopyridin-3-ol and similar substrates.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of this compound is giving a low yield. What are the most common initial checks?

A2: When encountering low yields, the primary areas to investigate are the quality of your reagents, the reaction setup, and the choice of catalyst. First, ensure that your starting materials, particularly the alkyne, are pure and free from impurities that could poison the catalyst. The copper(I) iodide co-catalyst is also susceptible to degradation and should be from a fresh batch. Critically, the reaction must be performed under strictly anhydrous and anaerobic conditions. Oxygen can lead to the undesirable Glaser-Hay homocoupling of the alkyne, a common side reaction that consumes the starting material.[1] Therefore, it is essential to properly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Q2: Will the hydroxyl group on the this compound interfere with the reaction? Do I need to use a protecting group?

A2: Generally, Sonogashira coupling reactions are tolerant of hydroxyl groups, including phenols.[2] Therefore, protection of the hydroxyl group on your pyridinol substrate is typically not necessary. The amine base used in the reaction is usually not strong enough to deprotonate the phenol to an extent that it significantly interferes with the catalytic cycle. However, if you suspect hydroxyl group interference, a simple test would be to perform the reaction with a protected analogue and compare the yield.

Q3: I have a di-halogenated substrate, this compound. At which position will the Sonogashira coupling occur?

A3: The Sonogashira coupling will occur with high regioselectivity at the C-I bond. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl > F.[3] This is due to the difference in carbon-halogen bond strength, with the C-I bond being the weakest and therefore most susceptible to oxidative addition by the palladium catalyst. This step is often the rate-determining step of the reaction.[3]

Q4: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. What is causing this and how can I prevent it?

A4: The formation of an alkyne dimer is a result of the Glaser-Hay coupling, a common side reaction in Sonogashira couplings.[1] This reaction is promoted by the presence of oxygen. To minimize this side reaction, ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. Alternatively, you can consider a copper-free Sonogashira protocol, as the copper co-catalyst can also promote this homocoupling.[3][4]

Q5: My reaction mixture turned black, and I have a low yield. What does this indicate?

A5: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst to elemental palladium(0). This decomposition leads to a loss of catalytic activity and, consequently, a low yield. Catalyst decomposition can be caused by several factors, including impurities in the starting materials or solvent, an inappropriate choice of solvent, or an excessively high reaction temperature. Using high-purity reagents and solvents, and carefully controlling the reaction temperature can help prevent the formation of palladium black.

Troubleshooting Guide for Low Yield

If you are experiencing low yields with your Sonogashira coupling of this compound, follow this systematic troubleshooting guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Low Yield in Sonogashira Coupling

TroubleshootingWorkflow start Low Yield reagent_quality Reagent Quality Issues start->reagent_quality reaction_conditions Suboptimal Reaction Conditions start->reaction_conditions catalyst_issues Catalyst & Ligand Problems start->catalyst_issues sm_purity Impure Starting Materials (Aryl Halide / Alkyne) reagent_quality->sm_purity cui_degradation Degraded CuI Co-catalyst reagent_quality->cui_degradation solvent_purity Wet or Impure Solvent reagent_quality->solvent_purity base_quality Impure or Wet Base reagent_quality->base_quality atmosphere Oxygen Contamination (Leads to Glaser Coupling) reaction_conditions->atmosphere temperature Incorrect Temperature (Too low or too high) reaction_conditions->temperature concentration Incorrect Concentration reaction_conditions->concentration base_choice Inappropriate Base reaction_conditions->base_choice pd_catalyst_inactive Inactive Pd Catalyst (e.g., Pd black formation) catalyst_issues->pd_catalyst_inactive ligand_choice Inappropriate Ligand catalyst_issues->ligand_choice catalyst_loading Incorrect Catalyst Loading catalyst_issues->catalyst_loading solution_sm Solution: Purify starting materials. Use fresh alkyne. sm_purity->solution_sm solution_cui Solution: Use fresh, high-purity CuI. cui_degradation->solution_cui solution_solvent Solution: Use anhydrous, degassed solvent. solvent_purity->solution_solvent solution_base Solution: Use fresh, dry amine base. base_quality->solution_base solution_atmosphere Solution: Thoroughly degas solvent. Maintain inert atmosphere (Ar/N2). atmosphere->solution_atmosphere solution_temp Solution: Optimize temperature. Iodides often react at RT. temperature->solution_temp solution_conc Solution: Adjust concentration. Try higher dilution. concentration->solution_conc solution_base_choice Solution: Screen different bases (e.g., Et3N, DIPEA). base_choice->solution_base_choice solution_pd Solution: Use fresh catalyst. Optimize conditions to prevent decomposition. pd_catalyst_inactive->solution_pd solution_ligand Solution: Screen different phosphine ligands. ligand_choice->solution_ligand solution_loading Solution: Optimize catalyst loading (e.g., 1-5 mol%). catalyst_loading->solution_loading SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-C≡CR(L)₂ pd_complex1->pd_complex2 Transmetalation product Ar-C≡CR pd_complex2->product Reductive Elimination product->pd0 alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation (Base, CuX) cu_acetylide->pd_complex1 Transfers Alkynyl Group

References

Technical Support Center: Cross-Coupling Reactions of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-chloro-6-iodopyridin-3-ol in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in cross-coupling reactions with this compound?

A1: The carbon-iodine (C-I) bond at the 6-position is significantly more reactive than the carbon-chloride (C-Cl) bond at the 2-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.[1] Therefore, selective functionalization at the 6-position can be readily achieved under appropriate reaction conditions, leaving the chlorine atom for subsequent transformations.

Q2: Can the hydroxyl group at the 3-position interfere with the cross-coupling reaction?

A2: Yes, the hydroxyl group can potentially influence the reaction in several ways. It can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. Additionally, under strongly basic conditions, it can be deprotonated to form a phenoxide, which may alter the electronic properties of the pyridine ring and affect the reactivity of the C-I bond. In some cases, hydroxyl groups can also direct the regioselectivity of reactions involving boronic esters.

Q3: What are the most common side products observed in these reactions?

A3: The most frequently encountered side products include:

  • Hydrodehalogenation (Deiodination): Replacement of the iodine atom with a hydrogen atom to form 2-chloro-pyridin-3-ol.

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).

  • Protodeboronation (in Suzuki reactions): Cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[2]

  • Double Coupling: Reaction at both the C-I and C-Cl positions, although this is generally less common under conditions optimized for selectivity.

Q4: How can I minimize the formation of the hydrodehalogenation (deiodination) side product?

A4: Hydrodehalogenation can be minimized by:

  • Ensuring strictly anhydrous and anaerobic reaction conditions.

  • Avoiding the use of certain alcohols as solvents, which can act as hydride sources.

  • Optimizing the reaction time to avoid prolonged heating after the main reaction is complete.

  • Choosing appropriate ligands and bases that do not promote hydride formation.

Q5: What is the best way to prevent homocoupling of the boronic acid in a Suzuki reaction?

A5: Homocoupling in Suzuki reactions is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[3] To mitigate this:

  • Thoroughly degas all solvents and reagents.

  • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess.

  • Consider using a pre-catalyst that is less sensitive to air.

Troubleshooting Guides

Problem 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Step
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. For electron-deficient pyridines, employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to prevent catalyst inhibition by the pyridine nitrogen.[2]
Inappropriate Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely powdered for optimal reactivity.
Suboptimal Solvent Try different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF). Ensure the solvent is anhydrous and properly degassed.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or product at higher temperatures.
Poor Reagent Quality Use freshly purchased or purified reagents. Boronic acids, in particular, can degrade upon storage.
Problem 2: Significant Formation of the Deiodinated Side Product (2-chloro-pyridin-3-ol)
Potential Cause Troubleshooting Step
Presence of Hydride Sources Use anhydrous solvents and reagents. Avoid alcoholic solvents if possible.
Suboptimal Ligand Choice Some phosphine ligands can promote hydrodehalogenation. Screen different ligands to find one that minimizes this side reaction.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Base-Induced Decomposition If using a very strong base, consider switching to a milder one like K₂CO₃ or Cs₂CO₃.
Problem 3: High Levels of Homocoupling of the Coupling Partner
Potential Cause Troubleshooting Step
Presence of Oxygen Ensure the reaction setup is completely sealed and under a positive pressure of inert gas. Use freeze-pump-thaw cycles for thorough degassing of solvents.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 eq.) of the boronic acid or alkyne. A large excess can favor homocoupling.
Pd(II) Species in the Reaction Use a Pd(0) source directly or ensure complete reduction of a Pd(II) pre-catalyst before the coupling partners are consumed.
High Catalyst Loading While sometimes necessary for difficult couplings, high catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading.

Data Presentation: Common Side Products and Expected Yields

The following tables provide an overview of common side products and generally expected yields for the selective cross-coupling at the 6-position of this compound. Please note that actual yields are highly dependent on the specific reaction conditions and coupling partners.

Table 1: Suzuki-Miyaura Coupling

Product / Side ProductStructureTypical Yield Range (%)Notes
Desired Product 2-chloro-6-aryl-pyridin-3-ol60-95%Yield is dependent on the electronic and steric properties of the arylboronic acid.
Deiodinated Product 2-chloro-pyridin-3-ol5-20%Can be significant with prolonged reaction times or non-optimal conditions.
Homocoupled Biaryl Ar-Ar<10%Minimized under strictly anaerobic conditions.
Protodeboronated Arene Ar-H<5%More prevalent with water-sensitive boronic acids.

Table 2: Sonogashira Coupling

Product / Side ProductStructureTypical Yield Range (%)Notes
Desired Product 2-chloro-6-alkynyl-pyridin-3-ol50-90%Yields can be sensitive to the nature of the alkyne.
Deiodinated Product 2-chloro-pyridin-3-ol5-15%Can be a notable side product.
Alkyne Homocoupling (Glaser Coupling) R-C≡C-C≡C-R5-25%A common side reaction, especially in the presence of copper co-catalyst and oxygen.[3]

Table 3: Buchwald-Hartwig Amination

Product / Side ProductStructureTypical Yield Range (%)Notes
Desired Product 6-amino-2-chloro-pyridin-3-ol55-90%Highly dependent on the amine coupling partner and the ligand used.
Deiodinated Product 2-chloro-pyridin-3-ol5-20%Can occur, particularly at higher temperatures.
Phosphine Oxide R₃P=OVariableFormation from the phosphine ligand, especially if air is not rigorously excluded.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the 6-position
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Visualizations

Suzuki_Side_Products start This compound + ArB(OH)₂ product Desired Product: 2-Chloro-6-aryl-pyridin-3-ol start->product Suzuki Coupling (Pd Catalyst, Base) deiodination Side Product: 2-Chloro-pyridin-3-ol (Hydrodehalogenation) start->deiodination [H] source homocoupling Side Product: Ar-Ar (Homocoupling) protodeboronation Side Product: Ar-H (Protodeboronation) boronic_acid->homocoupling O₂, Pd(II) boronic_acid->protodeboronation H₂O

Caption: Potential reaction pathways in the Suzuki coupling of this compound.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_catalyst Check Catalyst System - Active? Inhibited? - Appropriate Ligand? start->check_catalyst Potential Issue check_conditions Verify Reaction Conditions - Anhydrous? Anaerobic? - Correct Base/Solvent? start->check_conditions Potential Issue check_reagents Assess Reagent Quality - Fresh Boronic Acid? - Pure Starting Material? start->check_reagents Potential Issue optimize Systematic Optimization - Screen Ligands/Bases - Adjust Temperature check_catalyst->optimize check_conditions->optimize check_reagents->optimize success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Purification of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-6-iodopyridin-3-ol reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Multiple Spots on Thin Layer Chromatography (TLC) Analysis of Crude Product

  • Question: My TLC plate of the crude reaction mixture shows multiple spots. What are the likely impurities?

  • Answer: The presence of multiple spots on your TLC suggests a mixture of compounds. For halogenated pyridinols like this compound, common impurities may include:

    • Unreacted Starting Materials: Precursors to the pyridinol core that were not fully consumed in the reaction.

    • Incompletely Halogenated Intermediates: Pyridinol structures that are missing either the chloro or iodo substituent.

    • Isomeric Byproducts: Halogens may have been introduced at different positions on the pyridine ring, leading to isomers with similar polarities to the desired product.[1]

    • Dehalogenated Products: Loss of a halogen atom, particularly the iodine, can sometimes occur depending on the reaction and workup conditions.[1]

    • Residual Reagents: Leftover halogenating agents or catalysts from the synthesis.[1]

Issue 2: Difficulty with Recrystallization

  • Question: I am struggling to recrystallize my crude this compound. It either oils out or remains in solution. What can I do?

  • Answer: Recrystallization can be challenging. Here are several troubleshooting steps to improve your chances of success:

    • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not at room temperature. You should test a variety of solvents such as alcohols (isopropanol, ethanol), esters (ethyl acetate), and aromatic solvents (toluene). Solvent pairs, like ethyl acetate/hexanes or dichloromethane/hexanes, can also be effective.[1]

    • Induce Crystallization:

      • Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to act as a nucleation point.[1]

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. These microscopic scratches can provide sites for crystal growth to begin.[1]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling can often lead to the formation of an oil or an amorphous solid instead of crystals.[1]

Issue 3: Product is a Persistent Oil or Gummy Solid

  • Question: After removing the solvent, my product is a thick oil or a sticky solid. How can I purify this?

  • Answer: An oily or gummy consistency often indicates the presence of impurities.

    • Trituration: Try adding a non-polar solvent in which your product is expected to be insoluble, such as hexanes or a mixture of hexanes and ethyl acetate.[1] Stir the mixture vigorously. This process can help to wash away non-polar impurities and may induce the crystallization of your product.[1]

    • Thorough Solvent Removal: Ensure that all reaction solvents have been completely removed using a rotary evaporator under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can aid in removing residual volatile impurities.[1]

    • Acid-Base Extraction: Since this compound has a phenolic hydroxyl group, it is acidic and will be soluble in an aqueous base.[1] You can use this property to separate it from neutral impurities through a liquid-liquid extraction with a dilute aqueous base, followed by re-acidification of the aqueous layer and extraction of the purified product.[1]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for column chromatography to purify this compound?

A1: For a polar, halogenated compound like this compound, silica gel column chromatography is a suitable method.

  • Stationary Phase: Silica gel is a standard choice.

  • Mobile Phase: A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes. You can begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.[1] The hydroxyl group on the molecule will increase its polarity, so you may need a higher proportion of ethyl acetate for elution.[1]

  • TLC Analysis: Before running the column, it is essential to use TLC to identify a solvent system that provides good separation of your product from impurities.

Q2: How should I prepare my sample for column chromatography?

A2: Proper sample loading is key to a good separation.

  • Slurry Preparation: Dissolve your crude this compound in a minimal amount of a solvent like dichloromethane or the initial mobile phase for your column.[1] Add a small amount of silica gel to this solution and concentrate it under reduced pressure until you have a dry, free-flowing powder.[1]

  • Loading: Carefully add the prepared slurry onto the top of the packed column.[1]

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can try neutralizing the silica gel by pre-treating it with a base, such as triethylamine, mixed into the mobile phase. Alternatively, using a different stationary phase like alumina might be a suitable option.

Data Presentation

Table 1: Example TLC Data for Crude this compound

SpotRf Value (20% Ethyl Acetate in Hexanes)Tentative Identification
10.65Non-polar impurity
20.40This compound (Product)
30.25Polar impurity/starting material

Table 2: Example Solvent Systems for Recrystallization Trials

Solvent/Solvent SystemSolubility at Room Temp.Solubility at RefluxOutcome
IsopropanolSparingly solubleSolubleCrystals formed upon cooling
TolueneInsolubleSparingly solubleIncomplete dissolution
Ethyl Acetate/Hexanes (1:5)InsolubleSolubleOiled out upon cooling
DichloromethaneSolubleSolubleNo crystals formed

Experimental Protocols

Protocol 1: Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal volume of dichloromethane. Add silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder.[1]

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 10% ethyl acetate in hexanes).[1]

  • Loading: Carefully add the prepared sample slurry to the top of the packed column.[1]

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.[1]

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, determine a suitable solvent where the crude product is sparingly soluble at room temperature but highly soluble when heated.[1]

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Cooling: Allow the solution to cool slowly to room temperature to allow for crystal formation.[1]

  • Further Cooling: Place the flask in an ice bath to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

Visualizations

Purification_Workflow cluster_purification Purification Methods crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis multiple_spots Multiple Spots? tlc_analysis->multiple_spots single_spot Single Spot with Shoulders? tlc_analysis->single_spot purification_needed Purification Needed multiple_spots->purification_needed Yes pure_product Pure Product multiple_spots->pure_product No (Pure) single_spot->purification_needed Yes single_spot->pure_product No (Pure) column_chromatography Column Chromatography purification_needed->column_chromatography recrystallization Recrystallization purification_needed->recrystallization acid_base_extraction Acid-Base Extraction purification_needed->acid_base_extraction column_chromatography->pure_product recrystallization->pure_product acid_base_extraction->pure_product Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps start Crude Product in Hot Solvent cool_solution Cool Solution Slowly start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form collect_crystals Collect Crystals crystals_form->collect_crystals Yes no_crystals No Crystals / Oiling Out crystals_form->no_crystals No seed_crystal Add Seed Crystal no_crystals->seed_crystal scratch_flask Scratch Inner Flask no_crystals->scratch_flask change_solvent Change Solvent/Solvent Pair no_crystals->change_solvent seed_crystal->cool_solution scratch_flask->cool_solution change_solvent->start

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-Chloro-6-iodopyridin-3-ol. This resource is intended for researchers, scientists, and drug development professionals to facilitate smoother experimentation and achieve higher success rates.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This phenomenon is often referred to as the "2-pyridyl problem," particularly as the chloro-substituent is adjacent to the nitrogen.[1]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1][2]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are catalytically incompetent.

  • Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose into palladium black, which has significantly lower catalytic activity.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other forms of degradation, leading to loss of catalyst activity.

Q3: How does the presence of multiple halogens on the pyridine ring affect the reaction?

A3: The different halogens on this compound exhibit different reactivities in palladium-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > Cl.[3][4] This means that the iodine at the C6 position is the most likely to react under milder conditions, followed by the chlorine at the C2 position under more forcing conditions. This differential reactivity can be exploited for selective functionalization, but it also means that side reactions like hydrodehalogenation (replacement of a halogen with hydrogen) can occur, leading to byproducts and reduced yield.[5]

Q4: What are common sources of catalyst poisoning other than the pyridine nitrogen?

A4: Besides the substrate itself, catalyst activity can be diminished by various impurities that may be present in the reagents or solvents. Common catalyst poisons include:

  • Sulfur-containing compounds.

  • Other nitrogen-containing heterocycles.

  • Cyanides and halides from previous reaction steps.[6] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as Xantphos, RuPhos, or BrettPhos. The bulk of these ligands can disfavor the coordination of the pyridine nitrogen to the metal center.[7][8][9] 2. Use a Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may compensate for the portion of the catalyst that is deactivated. 3. Consider a Different Palladium Precursor: Pre-catalysts like those developed by Buchwald's group can be more effective in generating the active catalytic species.[7][10]
Inactive Catalyst 1. Ensure Proper Activation of Pd(0): If using a Pd(II) source like Pd(OAc)₂, ensure that the reaction conditions (e.g., presence of a phosphine ligand) are suitable for its reduction to the active Pd(0) species.[3] 2. Use Fresh Catalyst: Palladium catalysts can degrade over time, especially if not stored under an inert atmosphere.
Inappropriate Reaction Conditions 1. Screen Different Bases: The choice of base is critical. For Suzuki-Miyaura coupling, consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig amination, stronger bases like NaOt-Bu or LHMDS are often required.[5][11] 2. Optimize Solvent: The solvent can influence the solubility of reagents and the stability of the catalyst. Toluene, dioxane, and THF are common choices. Ensure solvents are anhydrous and degassed. 3. Adjust Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A careful optimization of the reaction temperature is often necessary.
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions 1. Lower the Reaction Temperature: Higher temperatures can promote hydrodehalogenation.[5] 2. Use a Weaker Base: Strong bases can sometimes facilitate the removal of the halogen. Consider using a milder base if hydrodehalogenation is a major issue.[5]
Inappropriate Ligand Choice 1. Screen Different Ligands: Some ligands may be more prone to promoting hydrodehalogenation. A screening of different phosphine ligands can help identify a more selective system.[5]
Presence of Hydride Sources 1. Ensure Anhydrous Conditions: Trace amounts of water can act as a proton source. Ensure all reagents and solvents are thoroughly dried. 2. Choice of Amine (in Buchwald-Hartwig): Some amines can undergo β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide. The use of chelating ligands can help suppress this side reaction.[1]

Quantitative Data Summary

The following table summarizes typical yields for cross-coupling reactions of chloropyridines with various coupling partners, which can serve as a benchmark for reactions with this compound.

Reaction Type Catalyst System (Pd Source / Ligand) Base Solvent Temp. (°C) Typical Yield (%) Reference(s)
Suzuki-Miyaura Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90[11]
Suzuki-Miyaura Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate[11]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOt-BuToluene10080-95[12]
Buchwald-Hartwig Pd(OAc)₂ / RuPhosLiHMDSTHF6575-90[7]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NDMF10072-96[13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific amines.

  • Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and stir for a few minutes.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the mixture.

  • Reaction: Heat the reaction mixture in a sealed tube to 100 °C for 18-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.[11][12]

Visualizations

G cluster_0 Troubleshooting Low Conversion A Low or No Conversion Observed B Check for Catalyst Poisoning A->B C Is the Pyridine Nitrogen Coordinating? B->C F Verify Catalyst Activity B->F No D Switch to Bulky Ligand (e.g., Xantphos, RuPhos) C->D Yes E Increase Catalyst Loading C->E Yes G Is the Pd(0) species being generated? F->G I Optimize Reaction Conditions F->I Yes H Use Fresh Catalyst / Pre-catalyst G->H No J Screen Bases and Solvents I->J K Adjust Temperature I->K

Caption: A logical workflow for diagnosing and addressing low conversion in cross-coupling reactions.

G Pd(II) Precursor Pd(II) Precursor Active Pd(0) Catalyst Active Pd(0) Catalyst Pd(II) Precursor->Active Pd(0) Catalyst Reduction Oxidative Addition Oxidative Addition Active Pd(0) Catalyst->Oxidative Addition Deactivated Complex (Pyridine Coordinated) Deactivated Complex (Pyridine Coordinated) Active Pd(0) Catalyst->Deactivated Complex (Pyridine Coordinated) Poisoning Aryl-Pd(II) Complex Aryl-Pd(II) Complex Oxidative Addition->Aryl-Pd(II) Complex with this compound Transmetalation Transmetalation Aryl-Pd(II) Complex->Transmetalation Aryl-Pd(II) Complex->Deactivated Complex (Pyridine Coordinated) Poisoning Product-Pd(II) Complex Product-Pd(II) Complex Transmetalation->Product-Pd(II) Complex with Coupling Partner Reductive Elimination Reductive Elimination Product-Pd(II) Complex->Reductive Elimination Reductive Elimination->Active Pd(0) Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: General catalytic cycle for cross-coupling reactions showing the catalyst deactivation pathway.

References

Technical Support Center: Regioselective Synthesis of 2-Chloro-6-iodopyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-iodopyridin-3-ol and its derivatives. The following sections address common challenges related to regioselectivity, reaction yield, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving regioselective synthesis of this compound?

There are two primary pathways for the synthesis of this compound, each with distinct regioselective challenges:

  • Sequential Halogenation of Pyridin-3-ol: This common approach involves starting with 3-hydroxypyridine and performing sequential chlorination and iodination. The key challenge is controlling the position of halogenation, as the hydroxyl group directs electrophilic substitution to the ortho (C2, C4) and para (C6) positions.

  • Functional Group Interconversion of a Dihalopyridine: This strategy begins with a precursor like 2,6-dichloropyridine. The process involves nitration, followed by nucleophilic substitution of one chloro group to introduce the hydroxyl functionality, and finally, substitution of the remaining chloro group with iodine. Regioselectivity is determined by the differential reactivity of the functional groups.[1]

synthetic_pathways start Starting Materials pyridin3ol Pyridin-3-ol start->pyridin3ol Pathway 1 dichloropyridine 2,6-Dichloropyridine start->dichloropyridine Pathway 2 intermediate1 2-Chloro-3-hydroxypyridine pyridin3ol->intermediate1 Selective Chlorination intermediate2 2,6-Dichloro-3-nitropyridine dichloropyridine->intermediate2 Nitration final_product This compound intermediate1->final_product Selective Iodination intermediate3 2-Chloro-6-hydroxy-3-nitropyridine intermediate2->intermediate3 SNAr (Hydroxylation) intermediate3->final_product Reduction & Diazotization (Sandmeyer Reaction) troubleshooting_workflow start Problem: Low Yield / Poor Selectivity check_purity 1. Verify Reagent Purity (TLC, NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions 2. Review Reaction Parameters conditions_ok Parameters Optimal? check_conditions->conditions_ok check_atmosphere 3. Check Atmosphere Control atmosphere_ok Inert Atmosphere Needed? check_atmosphere->atmosphere_ok analyze_byproducts 4. Analyze Byproducts (LC-MS, GC-MS) action_modify Action: Modify Synthesis Based on Byproduct Identity analyze_byproducts->action_modify purity_ok->check_conditions Yes action_purify Action: Purify/ Replace Reagents purity_ok->action_purify No conditions_ok->check_atmosphere Yes action_optimize Action: Optimize Temp, Concentration, Reagent Stoichiometry conditions_ok->action_optimize No atmosphere_ok->analyze_byproducts No action_inert Action: Use Dry Solvents & Inert Gas (N2/Ar) atmosphere_ok->action_inert Yes

References

Technical Support Center: Managing Protodeboronation in Suzuki Couplings of Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing protodeboronation in the Suzuki-Miyaura coupling of pyridinols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of pyridinols?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the pyridinol boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product and generating a pyridinol byproduct that can complicate purification. Pyridinols, particularly 2-pyridinols, are highly susceptible to this decomposition pathway, making their Suzuki-Miyaura coupling reactions challenging.[1][2]

Q2: What is the underlying cause of the high susceptibility of 2-pyridinol boronic acids to protodeboronation?

A2: 2-Pyridinol boronic acids are prone to rapid protodeboronation, especially under neutral pH conditions. This is due to the formation of a reactive zwitterionic intermediate, which facilitates the cleavage of the carbon-boron bond.[1][2] Interestingly, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from the reactive zwitterion.[1][2]

Q3: What are the key factors that influence the rate of protodeboronation?

A3: Several experimental parameters can significantly impact the extent of protodeboronation:

  • pH: The pH of the reaction medium is a critical factor. For 2-pyridinol boronic acids, the rate of protodeboronation is often maximal at neutral pH.[1][2]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1][2]

  • Base: The choice and concentration of the base are crucial. While a base is necessary for the catalytic cycle, excessively strong bases or high concentrations can promote protodeboronation.[1]

  • Catalyst System: The efficiency of the palladium catalyst and the nature of the ancillary ligand play a vital role. A highly active catalyst that promotes a rapid cross-coupling can kinetically outcompete the protodeboronation side reaction.[1]

  • Solvent: The solvent system affects the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome. The presence of water can also be a factor, as it can serve as a proton source for protodeboronation.[1]

Q4: What are the most effective strategies to minimize protodeboronation?

A4: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, significantly increases stability.[3][4] MIDA boronates are particularly effective as they act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction.[3][5]

  • Optimization of Reaction Conditions: This includes using anhydrous solvents, carefully selecting a suitable base (e.g., weaker inorganic bases like K₃PO₄ or Cs₂CO₃), and running the reaction at the lowest effective temperature.[6]

  • Choice of Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, thereby minimizing the time available for protodeboronation to occur.[7]

  • Use of Additives: In some cases, the addition of copper(I) salts has been reported to stabilize the boronic acid reagent.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low to no yield of the desired product, with significant recovery of the starting pyridinol. Extensive Protodeboronation: The pyridinol boronic acid is decomposing faster than it is coupling.1. Switch to a more stable boronic acid derivative: Use a pinacol ester or, preferably, a MIDA boronate of your pyridinol.[3][4] 2. Optimize the base: Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or CsF.[8][9] 3. Lower the reaction temperature: This will slow down the rate of protodeboronation.[6] 4. Use anhydrous conditions: Thoroughly dry all solvents and reagents.
Incomplete conversion, even with a stable boronic ester. Poor Catalyst Activity or Deactivation: The palladium catalyst is not active enough or is being deactivated.1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent catalyst oxidation.[1] 2. Use a more active ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for heteroaryl couplings.[7] 3. Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.[1]
Formation of significant homocoupling byproducts. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. Suboptimal Stoichiometry: An imbalance in the ratio of coupling partners can lead to homocoupling.1. Rigorous degassing: Ensure all components of the reaction are free of oxygen.[1] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[1]

Data Presentation

Table 1: Comparison of Boronic Acid Derivatives in 2-Pyridyl Suzuki Couplings

Coupling PartnerBoron ReagentYield (%)
4-Chlorotoluene2-Pyridylboronic acid<5
4-Chlorotoluene2-Pyridyl MIDA boronate95
4-Chloroanisole2-Pyridylboronic acid<5
4-Chloroanisole2-Pyridyl MIDA boronate94
1-Chloro-4-(trifluoromethyl)benzene2-Pyridylboronic acid<5
1-Chloro-4-(trifluoromethyl)benzene2-Pyridyl MIDA boronate96

This data illustrates the significant improvement in yield when using a stable MIDA boronate compared to the free boronic acid for challenging 2-pyridyl couplings, a strategy directly applicable to pyridinol substrates.[3]

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

BaseSolventYield (%)
Na₂CO₃EtOH/H₂O98
K₂CO₃EtOH/H₂O95
K₃PO₄EtOH/H₂O92
NaOHEtOH/H₂O85
KOHEtOH/H₂O88
NaOAcEtOH/H₂O75
TEAEtOH/H₂O60

This table demonstrates the impact of base selection on the yield of a Suzuki-Miyaura coupling. While not specific to pyridinols, it provides a general guideline for base screening.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridinol MIDA Boronate to Minimize Protodeboronation

This protocol is a starting point for challenging couplings where protodeboronation is a major concern.

Materials:

  • Pyridinol MIDA boronate (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Magnetic stir bar

  • Oven-dried reaction vessel (e.g., Schlenk tube)

Procedure:

  • Reagent Preparation: To the oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridinol MIDA boronate, and the base.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (a moderate starting temperature of 60-80 °C is recommended) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Extraction and Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify by column chromatography.

Mandatory Visualization

Competing_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_proto Protodeboronation Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-B(OR)2 Reductive_Elimination Ar-R (Desired Product) Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Pyridinol_Boronic_Acid Pyridinol-B(OH)2 Zwitterionic_Intermediate Zwitterionic Intermediate Pyridinol_Boronic_Acid->Zwitterionic_Intermediate Neutral pH Protodeboronation_Product Pyridinol-H (Byproduct) Zwitterionic_Intermediate->Protodeboronation_Product H+

Caption: Competing pathways in the Suzuki coupling of pyridinols.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Protodeboronation Significant Protodeboronation? Start->Check_Protodeboronation Use_MIDA Use MIDA or Pinacol Boronate Check_Protodeboronation->Use_MIDA Yes Check_Catalyst Catalyst Inactivity? Check_Protodeboronation->Check_Catalyst No Optimize_Base Screen Weaker Bases (K3PO4, Cs2CO3) Use_MIDA->Optimize_Base Lower_Temp Lower Reaction Temperature Optimize_Base->Lower_Temp Lower_Temp->Check_Catalyst Inert_Atmosphere Ensure Rigorous Inert Atmosphere Check_Catalyst->Inert_Atmosphere Yes Success Improved Yield Check_Catalyst->Success No Change_Ligand Use Bulky, Electron-Rich Ligand Inert_Atmosphere->Change_Ligand Increase_Loading Increase Catalyst Loading Change_Ligand->Increase_Loading Increase_Loading->Success

Caption: Troubleshooting workflow for low-yielding pyridinol Suzuki couplings.

References

Technical Support Center: Scale-Up of 2-Chloro-6-iodopyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of reactions for the synthesis of 2-Chloro-6-iodopyridin-3-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield and/or Incomplete Conversion

Possible Causes & Solutions

CauseTroubleshooting Steps
Inadequate Mixing/Mass Transfer At larger scales, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. - Solution: Increase agitation speed, use an appropriately sized and shaped impeller for the reactor, and consider installing baffles to improve mixing.
Poor Temperature Control Halogenation reactions can be exothermic. Poor heat dissipation on a larger scale can lead to side reactions and degradation of the product. - Solution: Ensure the reactor's cooling system is adequate for the reaction scale. Consider a slower, controlled addition of reagents to manage heat generation.
Reagent Purity and Stoichiometry Impurities in starting materials can interfere with the reaction. Incorrect stoichiometry becomes more significant at scale. - Solution: Verify the purity of all reagents before use. Perform small-scale experiments to re-optimize the stoichiometry for the new batch of reagents.
Deactivation of Catalyst (if applicable) If a catalyst is used, it may deactivate over time, especially under prolonged reaction times at elevated temperatures. - Solution: Investigate the cause of deactivation. It may be necessary to use a higher catalyst loading, add a co-catalyst, or perform the reaction under an inert atmosphere to prevent catalyst poisoning.

Problem 2: Formation of Impurities and By-products

Possible Causes & Solutions

Impurity TypeLikely CauseMitigation Strategies
Over-iodinated or Over-chlorinated Species Excess halogenating agent or localized high concentrations.Carefully control the stoichiometry of the halogenating agent. Add the reagent subsurface to ensure rapid dispersion.
Isomeric By-products Reaction conditions favoring halogenation at other positions on the pyridine ring.Optimize the reaction temperature and solvent. The regioselectivity of pyridine halogenation can be highly dependent on these factors.
De-iodinated Product Instability of the carbon-iodine bond under certain conditions (e.g., high temperature, presence of certain nucleophiles).Keep the reaction temperature as low as feasible. Quench the reaction promptly once complete.
Unreacted Starting Material Incomplete conversion (see Problem 1).Address the root cause of incomplete conversion.

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes & Solutions

IssueTroubleshooting Steps
Product Oiling Out/Poor Crystallization The crude product may be impure, leading to a depressed melting point and difficulty crystallizing. The chosen solvent system may not be optimal for the scale.
Tailing on Silica Gel Chromatography The basic nature of the pyridine nitrogen can interact strongly with the acidic silica gel, leading to poor separation.
Product Instability During Workup The product may be sensitive to pH or temperature changes during extraction and isolation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns often revolve around the handling of corrosive and reactive reagents and managing reaction exotherms.

  • Corrosive Reagents: Reagents like phosphorus oxychloride (POCl₃), which may be used for chlorination, are highly corrosive and react violently with water.[1][2][3][4][5] Ensure all equipment is dry and the reaction is performed under an inert atmosphere. Appropriate personal protective equipment (PPE) is mandatory.

  • Exothermic Reactions: Halogenation reactions can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled. A thorough calorimetric study (e.g., using a reaction calorimeter) is recommended before scaling up to understand the thermal profile of the reaction.

  • Gas Evolution: Some reactions may evolve hazardous gases (e.g., HCl). The reactor system must be equipped with an appropriate scrubbing system to neutralize any off-gases.

Q2: How can I control the regioselectivity of the iodination and chlorination steps?

A2: Controlling regioselectivity in pyridine halogenation is a common challenge.[6][7]

  • Choice of Reagents: The choice of halogenating agent can significantly influence the regioselectivity. For iodination, reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) are often used. For chlorination, reagents can range from chlorine gas to sulfuryl chloride or phosphorus oxychloride.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives can all play a crucial role. Directing groups on the pyridine ring can also be employed to favor substitution at a specific position.[8][9][10]

  • Stepwise Halogenation: It is often more controllable to perform the halogenations in a stepwise manner. The order of introduction of the chlorine and iodine atoms can impact the final product distribution.

Q3: What are the most effective methods for purifying this compound at a large scale?

A3: Large-scale purification strategies should prioritize efficiency, yield, and purity.

  • Crystallization: This is often the most cost-effective method for purifying solid APIs and intermediates at scale.[11][12][13] A well-developed crystallization process can effectively remove impurities and provide the product in a stable, easy-to-handle form.

  • Preparative Chromatography: While more expensive, preparative HPLC can be used for high-purity requirements, especially during clinical development phases.[14][15]

  • Extraction: A well-designed series of aqueous extractions at different pH values can be a powerful tool for removing acidic or basic impurities.

Experimental Protocols

General Protocol for Halogenation of a Pyridinol Derivative (Illustrative)

This is a generalized protocol and must be adapted and optimized for the specific synthesis of this compound.

  • Reactor Setup: A clean, dry, glass-lined or Hastelloy reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with the pyridinol starting material and an appropriate solvent (e.g., a chlorinated solvent or a high-boiling aprotic solvent).

  • Inerting: The reactor is purged with nitrogen to establish an inert atmosphere.

  • Temperature Control: The reactor contents are cooled to the desired reaction temperature (e.g., 0-10 °C) using a chiller.

  • Reagent Addition: The halogenating agent (e.g., iodine monochloride or a chlorinating agent) is added portion-wise or via a dropping funnel at a rate that maintains the desired internal temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC, or TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., a solution of sodium thiosulfate for iodination reactions or water/ice for chlorination with POCl₃).

  • Workup: The product is isolated by extraction. The organic layers are combined, washed with brine, dried over a suitable drying agent (e.g., sodium sulfate), and filtered.

  • Purification: The crude product is purified by crystallization from an appropriate solvent system or by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Scale-up Issue Encountered (e.g., Low Yield, Impurities) Reaction_Parameters Review Reaction Parameters - Temperature - Stirring - Reagent Addition Rate Problem->Reaction_Parameters Investigate Reagent_Quality Check Reagent Quality - Purity (CoA) - Stoichiometry Problem->Reagent_Quality Investigate Process_Analytics Analyze In-Process Data - HPLC/GC Traces - Temperature Profiles Problem->Process_Analytics Investigate Optimize_Conditions Optimize Reaction Conditions - Slower Addition - Improved Cooling/Mixing Reaction_Parameters->Optimize_Conditions Reagent_Quality->Optimize_Conditions Purification_Strategy Develop Purification Strategy - Recrystallization - Chromatography Process_Analytics->Purification_Strategy Safety_Review Conduct Safety Review - Exotherm Management - Reagent Handling Optimize_Conditions->Safety_Review Purification_Strategy->Safety_Review Small_Scale_Test Test Solution on Small Scale Safety_Review->Small_Scale_Test Small_Scale_Test->Reaction_Parameters Unsuccessful Scale_Up_Implementation Implement Solution at Scale Small_Scale_Test->Scale_Up_Implementation Successful

Caption: A general workflow for troubleshooting scale-up issues.

Purification_Strategy cluster_primary Primary Purification cluster_secondary Secondary Purification (if needed) cluster_final Final Product Crude_Product Crude this compound Trituration Trituration (e.g., with Hexanes) Crude_Product->Trituration Initial Cleanup Crystallization Recrystallization - Solvent Screening - Seeding Chromatography Column Chromatography - Normal Phase (with modifier) - Reverse Phase Crystallization->Chromatography Further Purification Needed Pure_Product Pure Product (>98% Purity) Crystallization->Pure_Product Meets Purity Spec Trituration->Crystallization Chromatography->Pure_Product

Caption: Decision tree for purification strategy.

References

Technical Support Center: Sonogashira Reactions of Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully perform Sonogashira reactions with iodopyridines while avoiding common pitfalls, particularly the formation of homocoupled byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem with iodopyridines?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne.[1] This is an undesirable process as it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1] Iodopyridines are highly reactive substrates in Sonogashira reactions, and while this high reactivity is often advantageous, it can also create conditions that may promote side reactions like homocoupling if not properly controlled.

Q2: What are the primary causes of alkyne homocoupling?

A2: The principal factors leading to homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[1][3]

Q3: How can I visually identify if my Sonogashira reaction is failing?

A3: A common sign of catalyst decomposition is the formation of a black precipitate, known as "palladium black."[4] This indicates that the active Pd(0) catalyst has agglomerated and is no longer participating in the catalytic cycle, rendering it inactive.[4] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[4]

Troubleshooting Guide: Minimizing Homocoupling

This guide addresses the common issue of significant alkyne homocoupling product formation.

Issue: My main byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?

Answer: Alkyne homocoupling is a prevalent side reaction, especially in copper-catalyzed Sonogashira reactions.[4] To mitigate this, a systematic approach to optimizing your reaction conditions is recommended.

Key Strategies to Reduce Homocoupling:
  • Ensure Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[4] Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is critical.[1]

  • Optimize Copper(I) Co-catalyst Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[4] It is advisable to use the minimum effective amount of CuI.[4]

  • Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[2][4]

  • Consider Copper-Free Conditions: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[5] These protocols often necessitate specific ligands to facilitate the reaction.[1]

Comparative Reaction Conditions for Minimizing Homocoupling:
ParameterStandard ConditionsOptimized for Low HomocouplingRationale
Atmosphere Inert gas purgeRigorous degassing (e.g., freeze-pump-thaw) and positive inert gas pressureOxygen is a key promoter of oxidative homocoupling.[1][4]
Copper(I) Iodide 2-10 mol%0.5-2 mol% or Copper-FreeHigh copper concentrations can accelerate Glaser coupling.[4]
Alkyne Addition All at onceSlow, dropwise addition via syringe pumpMaintains a low concentration of the reactive copper acetylide intermediate.[2][4]
Catalyst System Pd(PPh₃)₄ / CuIPd(P(t-Bu)₃)₂ (copper-free) or other specialized ligandsEliminates the primary catalyst for homocoupling.[6]
Base TriethylamineDiisopropylamine, Piperidine, or Cesium CarbonateThe choice of base can influence the catalytic cycle and suppress side reactions.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling

This protocol is a modified version of the standard Sonogashira conditions, optimized to reduce Glaser coupling.

Materials:

  • Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1-2 mol%)

  • Anhydrous, degassed triethylamine

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen (repeat this cycle three times).

  • Add the freshly distilled and degassed solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of an Iodopyridine

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[6]

Materials:

  • Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the iodopyridine, palladium catalyst, and base to a dry reaction tube.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting, the following diagrams illustrate the key chemical pathways and a logical workflow for addressing common issues.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Homocoupling A Pd(0)L2 B Oxidative Addition (Ar-I) A->B Ar-I C Transmetalation (Cu-Acetylide) B->C Cu-C≡C-R D Reductive Elimination C->D D->A Regenerates Catalyst E Ar-Alkyne Product D->E F Cu-C≡C-R G Oxidative Dimerization F->G O2 H R-C≡C-C≡C-R (Diyne Byproduct) G->H I Terminal Alkyne I->C I->F Base J Cu(I) J->F

Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.

Troubleshooting_Workflow start High Homocoupling Observed check_o2 Are conditions strictly anaerobic? (Degassed solvents, inert atm.) start->check_o2 re_degas Action: Improve degassing (Freeze-pump-thaw, sparge) check_o2->re_degas No check_cu Is copper concentration too high? check_o2->check_cu Yes re_degas->check_cu reduce_cu Action: Reduce CuI loading (to 0.5-2 mol%) check_cu->reduce_cu Yes go_cu_free Action: Switch to a copper-free protocol check_cu->go_cu_free Consider check_alkyne Is alkyne added all at once? check_cu->check_alkyne No reduce_cu->check_alkyne end Homocoupling Minimized go_cu_free->end slow_addition Action: Add alkyne slowly (Syringe pump) check_alkyne->slow_addition Yes check_alkyne->end No slow_addition->end

Caption: A decision-making workflow for troubleshooting alkyne homocoupling.

References

Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 2-chloro-6-iodopyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the workup of palladium-catalyzed reactions with this compound?

The main challenges stem from the inherent properties of the substrate and its derivatives:

  • Palladium Sequestration: The pyridine nitrogen and the hydroxyl group can chelate with palladium, making the catalyst difficult to remove by simple filtration or aqueous washes. This can lead to product contamination with residual palladium.[1][2]

  • Product Solubility: The phenolic nature of the starting material and the coupled products can lead to solubility issues, potentially causing product loss during aqueous extractions, especially under basic conditions where a phenoxide can form.

  • Emulsion Formation: The presence of both organic and aqueous phases, along with inorganic salts from the reaction, can sometimes lead to the formation of stable emulsions during extractive workup, complicating phase separation.

  • Removal of Copper (for Sonogashira Reactions): If a copper co-catalyst is used, its removal is an additional purification challenge that needs to be addressed during the workup.

Q2: What is a general workup procedure for a palladium-catalyzed reaction of this compound?

A typical workup procedure involves the following steps:

  • Cooling and Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Filtration: Dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite to remove insoluble palladium species and other inorganic salts.[3][4]

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water or brine. Acidic or basic washes may be employed to remove specific impurities, but care must be taken to avoid product loss due to changes in solubility.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by techniques such as column chromatography, crystallization, or treatment with palladium scavengers to remove residual catalyst.[1][2]

Troubleshooting Guides

Issue 1: High Levels of Residual Palladium in the Final Product

Possible Cause: The nitrogen atom in the pyridine ring and the hydroxyl group can form stable complexes with palladium, making it soluble in the organic phase and difficult to remove.[1][2]

Solutions:

  • Filtration through Celite: While a good first step for removing heterogeneous palladium, it is often insufficient for soluble palladium species.[1][3]

  • Activated Carbon Treatment: Stirring the crude product dissolved in an organic solvent with activated carbon can effectively adsorb residual palladium. However, this method can sometimes lead to product loss due to non-specific adsorption.[1]

  • Palladium Scavengers: Employing solid-supported scavengers with high affinity for palladium (e.g., thiol-based, amine-based, or isocyanate-based resins) is a highly effective method. The reaction mixture is treated with the scavenger, which is then removed by filtration.[1][2]

  • Crystallization: If the product is a solid, crystallization can be an effective purification step. In some cases, adding a chelating agent like N-acetylcysteine or thiourea to the mother liquor can help sequester palladium and prevent its co-crystallization with the product.[1]

Issue 2: Significant Product Loss During Aqueous Workup

Possible Cause: The phenolic hydroxyl group of the product can be deprotonated under basic conditions, forming a more water-soluble phenoxide.

Solutions:

  • pH Control: Carefully control the pH of the aqueous washes. Avoid strongly basic conditions if your product has a phenolic moiety. A mildly acidic wash (e.g., with dilute HCl or saturated NH₄Cl solution) can help to keep the hydroxyl group protonated and in the organic phase.

  • Solvent Choice: Use an organic solvent in which your product is highly soluble to minimize its partitioning into the aqueous phase.

  • Back-Extraction: If product loss to the aqueous phase is suspected, back-extract the aqueous layers with a fresh portion of the organic solvent.

Issue 3: Emulsion Formation During Extraction

Possible Cause: The presence of fine inorganic salts, residual palladium complexes, and the amphiphilic nature of certain reaction components can stabilize emulsions.

Solutions:

  • Addition of Brine: Washing with a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Passing the emulsified mixture through a pad of Celite or a phase separator paper can help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.

Data Presentation

Table 1: Comparison of Palladium Removal Techniques

TechniqueAdvantagesDisadvantagesTypical Efficiency
Filtration through Celite Simple, fast, and inexpensive. Effective for heterogeneous palladium.[3][4]Ineffective for soluble palladium species.[1]Variable, highly dependent on the form of palladium.
Activated Carbon Cost-effective and readily available.[1]Can lead to product loss due to non-specific adsorption.[1] Fine particles can be difficult to filter completely.Good, but optimization is often required to minimize product loss.
Palladium Scavengers High selectivity and efficiency for palladium removal.[1][2] Wide variety of scavengers available for different needs.Can be more expensive than other methods.Excellent, often reducing palladium levels to ppm or ppb levels.
Crystallization Can provide a highly pure product.[1]Not suitable for all products (oils or amorphous solids). Risk of co-crystallization of palladium complexes.[1]Can be very high, especially when combined with other techniques.
Column Chromatography Can simultaneously remove palladium and other impurities.Can be time-consuming and require large volumes of solvent.Good to excellent, depending on the stationary phase and elution conditions.

Experimental Protocols

Protocol 1: General Workup and Palladium Removal using a Scavenger Resin

  • Reaction Quench and Filtration:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of Celite to remove any precipitated palladium and inorganic salts. Wash the filter cake with the same solvent.[2][3]

  • Aqueous Wash:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Palladium Scavenging:

    • Dissolve the crude product in a suitable solvent.

    • Add a solid-supported palladium scavenger (e.g., a thiol-functionalized silica gel, typically 2-5 equivalents relative to the initial palladium catalyst loading).[2]

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[2]

    • Filter off the scavenger resin and wash it with fresh solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analysis:

    • Analyze the final product for residual palladium content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2]

Mandatory Visualization

Workup_Workflow cluster_purification Purification Options start Reaction Mixture celite_filtration Dilute and Filter through Celite start->celite_filtration aqueous_workup Aqueous Extraction (Water/Brine) celite_filtration->aqueous_workup drying Dry and Concentrate aqueous_workup->drying crude_product Crude Product drying->crude_product purification Purification crude_product->purification final_product Final Product chromatography Column Chromatography purification->chromatography crystallization Crystallization purification->crystallization scavenging Palladium Scavenger purification->scavenging chromatography->final_product crystallization->final_product scavenging->final_product

Caption: General experimental workflow for the workup and purification.

Troubleshooting_Pd_Removal cluster_solutions Potential Solutions start High Residual Palladium activated_carbon Activated Carbon Treatment start->activated_carbon Consider Product Loss scavenger Palladium Scavenger Resin start->scavenger High Selectivity crystallization Crystallization (with additives) start->crystallization If Solid Product chromatography Column Chromatography start->chromatography For Multiple Impurities outcome_ac outcome_ac activated_carbon->outcome_ac Good Pd Removal, Potential Product Loss outcome_scavenger outcome_scavenger scavenger->outcome_scavenger Excellent Pd Removal, Higher Cost outcome_cryst outcome_cryst crystallization->outcome_cryst High Purity, Product Dependent outcome_chrom outcome_chrom chromatography->outcome_chrom Good Purity, Solvent Intensive

Caption: Troubleshooting logic for high residual palladium.

References

Validation & Comparative

validation of 2-Chloro-6-iodopyridin-3-ol as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The pyridine ring is a well-established pharmacophore in many approved kinase inhibitors. This guide provides a comparative analysis of the 2-Chloro-6-iodopyridin-3-ol scaffold, evaluating its potential as a foundation for new selective and potent kinase inhibitors. Due to the limited direct experimental data on this specific molecule, this guide will draw objective comparisons with the structurally related and well-validated furo[3,2-b]pyridin-3-ol scaffold and other pyridine-based kinase inhibitors.

Performance Comparison of Pyridine-Based Scaffolds

The furo[3,2-b]pyridin-3-ol core has demonstrated significant potential in targeting a range of kinases implicated in various diseases.[1][2] The inhibitory activities of derivatives of this scaffold provide a strong rationale for investigating the potential of the analogous this compound.

Compound IDTarget KinaseIC50 (nM)Reference
Furo[3,2-b]pyridine Derivatives
MU1210CLK18[1]
CLK220[1]
CLK412[1]
Compound 16bBtk139[1]
PI3Kδ275[1]
MU135HIPK1248[1]
HIPK2119[1]
HIPK3476[1]
MU1787HIPK1285[1]
HIPK2123[1]
HIPK3283[1]
Pyrrolo[2,3-b]pyridine Derivative
Compound 3pBTK6.0[3]

Table 1: Inhibitory Activity of Furo[3,2-b]pyridine and Pyrrolo[2,3-b]pyridine Derivatives against Various Kinases. This table highlights the low nanomolar to sub-micromolar potency of pyridine-based scaffolds against key kinases such as Cdc-like kinases (CLKs), Bruton's tyrosine kinase (Btk), Phosphoinositide 3-kinase delta (PI3Kδ), and Homeodomain-interacting protein kinases (HIPKs).[1][3]

Key Signaling Pathways

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and therapeutic potential. The following diagrams illustrate key pathways targeted by related pyridine-based inhibitors.

CLK_Signaling_Pathway cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome SR_Proteins SR Proteins SR_Proteins->Spliceosome Assembly mRNA mRNA Spliceosome->mRNA CLKs CLK1/2/4 CLKs->SR_Proteins Phosphorylation 2_Chloro_6_iodopyridin_3_ol_Scaffold This compound Scaffold (Hypothesized) 2_Chloro_6_iodopyridin_3_ol_Scaffold->CLKs Inhibition Btk_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk Btk Btk Lyn_Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 Downstream_Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival 2_Chloro_6_iodopyridin_3_ol_Scaffold This compound Scaffold (Hypothesized) 2_Chloro_6_iodopyridin_3_ol_Scaffold->Btk Inhibition Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound derivatives) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Target Engagement, Viability) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot Analysis (Pathway Modulation) Cell_Based_Assay->Western_Blot In_Vivo_Models In Vivo Xenograft Models (Efficacy & Toxicity) Western_Blot->In_Vivo_Models

References

Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity: Pyridine Derivatives vs. Known Kinase and Topoisomerase Inhibitors

Substituted pyridine derivatives have demonstrated significant potential as anticancer agents, frequently targeting critical enzymes in cell signaling pathways such as kinases and topoisomerases.[1][2][3] The pyridine scaffold is a key feature in many approved anticancer drugs.[2]

Table 1: Comparison of Anticancer Activity of Pyridine Derivatives and Known Inhibitors

Compound Class/NameTargetCancer Cell LineReported Activity (IC50/GI50)Reference
Pyridine Derivatives
Pyridine-urea derivative 8eVEGFR-2MCF-7 (Breast)0.22 µM[4]
Imidazo[4,5-b]pyridine derivativeAurora KinasesVarious0.042 - 0.227 µM[4]
Pyridine-based PIM-1 inhibitorPIM-1 KinaseMCF-7 (Breast)0.5 µM[4]
2,4,6-trisubstituted pyridineTopoisomerase I-Strong inhibition[5]
Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridineTopoisomerase II-Excellent specificity[6]
Pyrazolo[3,4-b]pyridine derivative 8cTopoisomerase IIα-Significant inhibition[7]
Known Inhibitors
Sorafenib (contains pyridine moiety)Multiple Kinases (including VEGFR)VariousVaries[2]
Crizotinib (contains pyridine moiety)ALK, ROS1VariousVaries[2]
EtoposideTopoisomerase IIVariousVaries
CamptothecinTopoisomerase IVariousVaries[8]
Antimicrobial Activity: Halogenated Pyridine Derivatives vs. Known Antibiotics

The introduction of halogens to the pyridine ring can enhance the antimicrobial properties of the parent compound. These derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 2: Comparison of Antimicrobial Activity of Pyridine Derivatives and Known Antibiotics

Compound Class/NameMicroorganismReported Activity (MIC in µg/mL)Reference
Pyridine Derivatives
Isonicotinic acid hydrazide derivativeS. aureus, E. coli31.25 - 62.5[4]
2-(methyldithio)pyridine-3-carbonitrileA. baumannii, E. coli, S. aureus0.5 - 64[4]
Halogenated Pyrimidine DerivativesS. aureus50[9][10]
Known Antibiotics
CiprofloxacinE. coli, S. aureus0.004 - 2
VancomycinS. aureus0.5 - 2

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (and controls like a vehicle control and untreated control). The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation in viable cells.[11]

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12]

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][14]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[16]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[15]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[17]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14]

Visualizations

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Pyridine_Derivative Pyridine-urea Derivative Pyridine_Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine-urea derivative.

experimental_workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plate adhesion Incubate 24h for cell adhesion seed_cells->adhesion add_compounds Add Pyridine Derivatives & Controls adhesion->add_compounds incubation Incubate for 24-72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate 2-4h (Formazan formation) add_mtt->formazan_formation solubilize Solubilize Formazan (e.g., with DMSO) formazan_formation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

Caption: A typical workflow for assessing the cytotoxicity of compounds using the MTT assay.

References

A Comparative Analysis of Cross-Coupling Efficiency with Different Halogenated Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyridinol scaffold is a critical step in the synthesis of a vast array of biologically active molecules. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The choice of the halogen on the pyridinol substrate is a key determinant of the reaction's success, influencing reactivity, reaction conditions, and overall yield. This guide provides a comparative analysis of the cross-coupling efficiency of iodo-, bromo-, and chloropyridinols in three of the most common transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Impact of the Halogen on Reactivity

The reactivity of halogenated pyridinols in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle. Weaker C-X bonds undergo this step more readily, leading to a faster overall reaction. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes the general order of reactivity for halogenated pyridinols as: Iodo > Bromo > Chloro .[1]

This trend allows for chemoselective functionalization in polyhalogenated systems, where a more reactive halogen can be selectively coupled while leaving a less reactive one intact for subsequent transformations.[2] While iodopyridinols are the most reactive, they can also be more susceptible to side reactions. In contrast, chloropyridinols are often more cost-effective and widely available but typically require more forcing conditions and highly active catalyst systems to achieve good yields.[3][4]

Comparative Data on Cross-Coupling Reactions

The following tables summarize the general conditions and expected outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with different halogenated pyridinols. It is important to note that the optimal conditions are highly dependent on the specific substrates and the position of the halogen and hydroxyl groups on the pyridine ring. The data presented here is a compilation from various sources and serves to illustrate general trends.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridinols

HalogenReactivityTypical Catalyst/LigandBaseSolventTemperatureTypical Yield
Iodo Very HighPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, DMFRoom Temp. to 80 °CExcellent
Bromo HighPd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80-110 °CGood to Excellent
Chloro ModeratePd₂(dba)₃/XPhos, Pd(OAc)₂/SPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene100-140 °CModerate to Good

Table 2: Buchwald-Hartwig Amination of Halogenated Pyridinols

HalogenReactivityTypical Catalyst/LigandBaseSolventTemperatureTypical Yield
Iodo Very HighPd₂(dba)₃/BINAP, Pd(OAc)₂/XPhosNaOtBu, K₃PO₄Toluene, DioxaneRoom Temp. to 90 °CExcellent
Bromo HighPd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-120 °CGood to Excellent
Chloro ModeratePd₂(dba)₃/BrettPhos, Pd(OAc)₂/XPhosLiHMDS, K₃PO₄Toluene, Dioxane100-150 °CModerate to Good

Table 3: Sonogashira Coupling of Halogenated Pyridinols

HalogenReactivityTypical Catalyst/LigandCo-catalystBaseSolventTemperatureTypical Yield
Iodo Very HighPd(PPh₃)₂Cl₂CuIEt₃N, PiperidineTHF, DMFRoom Temp. to 60 °CExcellent
Bromo HighPd(PPh₃)₄CuIEt₃N, K₂CO₃THF, DMF50-100 °CGood to Excellent
Chloro LowPd(OAc)₂/SPhosCuICs₂CO₃, K₃PO₄Dioxane, DMF100-140 °CLow to Moderate

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the halogenated pyridinol (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are added.

  • Degassed solvent (e.g., a mixture of dioxane and water) is added.

  • The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halogenated pyridinol (1.0 eq.), the amine (1.1-1.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq.).

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • The vessel is sealed and heated to the required temperature (typically 80-130 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and quenched with saturated aqueous ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by flash column chromatography.

General Protocol for Sonogashira Coupling
  • To a reaction vessel containing the halogenated pyridinol (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) is added a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 eq.).

  • The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added under an inert atmosphere.

  • The reaction is stirred at the appropriate temperature (ranging from room temperature to 100 °C) until completion.

  • The reaction mixture is then cooled, filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and evaporated, and the crude product is purified by column chromatography.

Visualizing the Workflow and Reactivity

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and the logical relationship of halogen reactivity.

Experimental_Workflow Generalized Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halopyridinol, Coupling Partner, & Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Characterized Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Halogen_Reactivity Relative Reactivity of Halogenated Pyridinols cluster_reactivity Decreasing Reactivity / Increasing C-X Bond Strength cluster_conditions Reaction Condition Severity Iodo Iodopyridinol Bromo Bromopyridinol Iodo->Bromo Faster Oxidative Addition Mild Milder Conditions Chloro Chloropyridinol Bromo->Chloro Faster Oxidative Addition Moderate Moderate Conditions Forcing Forcing Conditions

Caption: Relative reactivity of halogenated pyridinols in cross-coupling reactions.

References

stability comparison of 2-Chloro-6-iodopyridin-3-ol and its bromo analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the stability of intermediate compounds is a cornerstone of a successful and efficient synthesis pipeline. The selection of building blocks with predictable stability profiles can significantly mitigate risks of degradation, ensuring the integrity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the inherent stability of two key halogenated pyridinol intermediates: 2-Chloro-6-iodopyridin-3-ol and its bromo analogue, 2-bromo-6-chloropyridin-3-ol.

Due to a lack of direct head-to-head experimental stability studies for these specific compounds in publicly available literature, this comparison is built upon established principles of chemical stability, bond-dissociation energies, and data from closely related halogenated aromatic compounds. The insights provided herein are intended to guide researchers in making informed decisions on compound selection and handling.

At a Glance: Predicted Stability and Physicochemical Properties

The primary determinant of the stability of these compounds is the strength of the carbon-halogen bond at the 6-position of the pyridine ring. The weaker the bond, the more susceptible the molecule is to degradation under various stress conditions such as heat, light, and chemical exposure.

PropertyThis compound2-Bromo-6-chloropyridin-3-olRationale
Predicted Relative Stability Less StableMore StableThe Carbon-Iodine (C-I) bond is inherently weaker and more labile than the Carbon-Bromine (C-Br) bond.
Carbon-Halogen Bond Dissociation Energy (Aromatic) ~213 kJ/mol (for C-I)[1]~285 kJ/mol (for C-Br)[1]Lower bond dissociation energy indicates a weaker bond, requiring less energy to break.
Susceptibility to Photodegradation HigherLowerThe longer and weaker C-I bond is more susceptible to homolytic cleavage upon exposure to UV or visible light.
Susceptibility to Thermal Degradation HigherLowerThe lower bond energy of the C-I bond makes it more prone to cleavage at elevated temperatures.
Potential for Dehalogenation HigherLowerThe iodo-substituent is a better leaving group, making the compound more susceptible to nucleophilic substitution and reductive dehalogenation.

Theoretical Framework for Stability Differences

The stability of halogenated aromatic compounds is inversely proportional to the strength of the carbon-halogen (C-X) bond. The trend in bond strength for halogens attached to an aromatic ring is as follows: C-Cl > C-Br > C-I. This trend is a direct consequence of the increasing atomic radius and decreasing electronegativity down the halogen group.

The This compound , with its carbon-iodine bond, is predicted to be the less stable of the two analogues. The C-I bond is the longest and weakest among the carbon-halogen bonds (excluding astatine). This inherent weakness makes it more susceptible to cleavage under various conditions:

  • Thermal Stress: Increased temperatures can provide the necessary energy to overcome the C-I bond dissociation energy, leading to the formation of radical species and subsequent degradation products.

  • Photolytic Stress: The C-I bond can absorb energy from light, particularly in the UV range, leading to homolytic cleavage and the initiation of radical-chain degradation reactions.

  • Chemical Reactivity: The iodo group is a better leaving group compared to the bromo group, making the molecule more prone to nucleophilic substitution reactions.

Conversely, 2-bromo-6-chloropyridin-3-ol is expected to exhibit greater stability due to the stronger carbon-bromine bond. While still reactive, the C-Br bond requires more energy to cleave, rendering the molecule more robust under typical storage and reaction conditions.

Potential Degradation Pathways

The degradation of these halogenated pyridinols is likely to be initiated by the cleavage of the weakest bond in the molecule, the carbon-halogen bond at the 6-position.

Potential Degradation Initiation of Halogenated Pyridinols cluster_iodo This compound cluster_bromo 2-Bromo-6-chloropyridin-3-ol cluster_degradation Downstream Degradation Iodo_Compound This compound Iodo_Radical 2-Chloro-3-ol-pyridyl Radical + I• Iodo_Compound->Iodo_Radical Thermal/Photolytic Stress (Lower Energy) Degradation_Products Ring Opening, Polymerization, and other products Iodo_Radical->Degradation_Products Bromo_Compound 2-Bromo-6-chloropyridin-3-ol Bromo_Radical 2-Chloro-3-ol-pyridyl Radical + Br• Bromo_Compound->Bromo_Radical Thermal/Photolytic Stress (Higher Energy) Bromo_Radical->Degradation_Products General Workflow for Comparative Stability Assessment Start Obtain Samples of This compound and its Bromo Analogue Develop_HPLC Develop Stability-Indicating HPLC Method Start->Develop_HPLC Forced_Degradation Perform Forced Degradation Studies Develop_HPLC->Forced_Degradation Thermal_Stress Thermal Stress (TGA/DSC & HPLC) Forced_Degradation->Thermal_Stress Photolytic_Stress Photolytic Stress (HPLC) Forced_Degradation->Photolytic_Stress Hydrolytic_Stress Hydrolytic Stress (Acid/Base, HPLC) Forced_Degradation->Hydrolytic_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2, HPLC) Forced_Degradation->Oxidative_Stress Analyze_Data Analyze Degradation Profiles and Identify Degradants (LC-MS) Thermal_Stress->Analyze_Data Photolytic_Stress->Analyze_Data Hydrolytic_Stress->Analyze_Data Oxidative_Stress->Analyze_Data Conclusion Draw Conclusion on Relative Stability Analyze_Data->Conclusion

References

A Comparative Guide to the In Vitro Anticancer Potential of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on the anticancer properties of 2-Chloro-6-iodopyridin-3-ol derivatives is not extensively documented in publicly available literature, the broader class of substituted pyridine compounds has been a significant focus of anticancer research. This guide provides a comparative overview of the in vitro efficacy of various substituted pyridine derivatives against several cancer cell lines, drawing upon available experimental data for structurally related compounds. The presence of halogen atoms on the pyridine ring is a recurring motif in compounds exhibiting cytotoxic and antiproliferative effects.[1]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of several classes of substituted pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for various pyridine derivatives, providing a comparative look at their efficacy.

Table 1: Anticancer Activity of Various Substituted Pyridine Derivatives

Compound ClassCancer Cell Line(s)IC50/GI50 (µM)Reference Compound(s)
Pyridine-3-sulfonamidesLeukemia, Colon Cancer, Melanoma13.6 - 14.9 (GI₅₀)Doxorubicin
Imidazo[4,5-b]pyridine DerivativesBreast, Lung, Colon, Ovarian Cancer0.01 - 23.7 (IC₅₀)Etoposide
Thieno[2,3-c]pyridine Derivative (6i)Head and Neck (HSC3)10.8-
Thieno[2,3-c]pyridine Derivative (6i)Breast (T47D)11.7-
Thieno[2,3-c]pyridine Derivative (6i)Colorectal (RKO)12.4-
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesProstate (PC3)0.1 - 0.855-Fluorouracil
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesCervical (HeLa)1.2 - 74.15-Fluorouracil

Note: The data presented is for general substituted pyridine derivatives and not for direct derivatives of this compound.[1]

Table 2: Anticancer Activity of Tetralin-6-yl-pyridines and Related Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
3a (2,6-dihaloarylchalcone derivative)Cervix (HeLa)3.5
3a (2,6-dihaloarylchalcone derivative)Breast (MCF7)4.5
6a (cyanopyridone derivative)Cervix (HeLa)7.1
7a (thioxopyridine derivative)Cervix (HeLa)8.1
7b (thioxopyridine derivative)Cervix (HeLa)5.9
7c (thioxopyridine derivative)Cervix (HeLa)6.5

The newly prepared compounds were evaluated for anticancer activity against two human tumor cell lines. Compound 3a showed the highest potency against a cervix carcinoma cell line (Hela) and breast carcinoma cell line (MCF7).[2]

Experimental Protocols

The evaluation of the in vitro anticancer activity of novel compounds typically involves a series of standardized assays. The following are detailed methodologies for key experiments commonly cited in the study of substituted pyridine derivatives.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

2. Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

  • Cell Preparation: Cells are treated with the test compounds for a defined period. Both adherent and floating cells are collected.

  • Staining for Apoptosis: For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD.

  • Staining for Cell Cycle: For cell cycle analysis, cells are fixed (e.g., with cold 70% ethanol) and then stained with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase to degrade RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data is used to quantify the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G0/G1, S, G2/M).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel compounds for anticancer activity.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat Cells with Compounds Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Absorbance Measure Absorbance MTT_Assay->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) RTK->Kinase_Cascade PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors PI3K_AKT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Pyridines Substituted Pyridines Pyridines->RTK Inhibition Pyridines->Kinase_Cascade Inhibition

References

Navigating the Uncharted Territory of 2-Chloro-6-iodopyridin-3-ol Analogs: A Comparative Guide to Structure-Activity Relationships in Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of direct structure-activity relationship (SAR) studies for 2-Chloro-6-iodopyridin-3-ol analogs. However, by examining the broader class of substituted pyridine derivatives, researchers can glean valuable insights into the potential biological activities and SAR principles that may govern the therapeutic promise of this largely unexplored chemical scaffold.

Substituted pyridine rings are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2] The strategic placement of various functional groups on the pyridine core can significantly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of structurally related halogenated and substituted pyridin-3-ol analogs to infer potential SAR trends for the this compound framework.

Inferred Structure-Activity Relationship Analysis

While direct experimental data for this compound analogs is not available, the following SAR principles can be extrapolated from studies on related substituted pyridine compounds:

  • Halogenation: The presence and nature of halogen substituents on the pyridine ring are critical determinants of biological activity. Halogens can modulate the electronic properties of the ring and influence binding interactions with biological targets. For instance, in some series of quinolone derivatives, the introduction of halogens like fluorine, chlorine, bromine, and iodine on an N-phenyl ring was found to confer significant cytotoxic activity.[3]

  • Substitutions at the 3-position: Modifications at the 3-position of the pyridine ring have been shown to impact the selectivity of inhibitors for different enzymes.[4] For example, in a study of pyridine-2-carboxylic acid thiazol-2-ylamide derivatives, substituents at the 3-position influenced the selectivity for different types of metalloproteinases.[4]

  • Amino Group Introduction: The introduction of an amino group, as seen in 6-chloropyridin-3-amine analogs, can provide a key anchor for binding to the hinge region of protein kinases, a common target in cancer therapy.[5]

  • Fusion with other Heterocyclic Rings: The fusion of the pyridine ring with other heterocyclic systems, such as thieno[2,3-b]pyridines, has been a successful strategy in developing compounds with a range of biological activities, including anticancer and antiplatelet effects.[6]

Comparative Biological Activity of Substituted Pyridine Derivatives

To provide a quantitative basis for comparison, the following table summarizes the biological activities of various substituted pyridine derivatives from the literature. It is important to note that these are not direct analogs of this compound but represent related structures that can inform future research.

Compound ClassTarget/Cell LineReported Activity (IC₅₀/GI₅₀)
Pyridine-3-sulfonamidesLeukemia, Colon Cancer, Melanoma13.6 - 14.9 µM (GI₅₀)[1]
Imidazo[4,5-b]pyridine DerivativesBreast, Lung, Colon, Ovarian Cancer0.01 - 23.7 µM (IC₅₀)[1]
Pyrido[2,3-d]pyrimidinesBreast AdenocarcinomaNot specified[1]
Thieno[2,3-c]pyridine derivative (6a)RKO (colorectal cancer)39.45% inhibition at 10 µM[7]
Thieno[2,3-c]pyridine derivative (6i)RKO (colorectal cancer)62.32% inhibition at 10 µM[7]
N-(2-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-242.5 µM[3]
N-(2-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-11610.3 µM[3]
2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-one (6y)S. aureus ATCC259230.36 µM (MIC₅₀)[8]
2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-one (6y)S. aureus USA300 JE20.02 µM (MIC₅₀)[8]

Experimental Protocols

The following are examples of detailed methodologies for key experiments cited in the literature for evaluating the biological activity of substituted pyridine analogs.

Antiproliferative Activity Assessment using MTT Assay [3][5]

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

General Procedure for Synthesis of S-Alkylated Cyanopyridines [6][9]

  • Pyridinethione derivatives are reacted with various halogenated compounds (e.g., methyl iodide, 2-bromopropionate, or 3-chloro-2,4-pentanedione).[6][9]

  • The reaction is typically carried out in the presence of a base such as potassium hydroxide (KOH) or triethylamine (TEA) under reflux conditions.[6][9]

  • The resulting S-alkylated products are then isolated and purified.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound analogs, related substituted pyridines have been shown to modulate various cellular pathways. For instance, some pyridine derivatives act as kinase inhibitors, interfering with signaling cascades that control cell proliferation and survival.[1] The following diagram illustrates a general workflow for the synthesis and evaluation of novel pyridine derivatives.

G General Workflow for Synthesis and Evaluation of Pyridine Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., Pyridinethione) B Reaction with Halogenated Compounds A->B C S-Alkylated Pyridine Derivatives B->C D In vitro Assays (e.g., MTT Assay) C->D Screening E Determination of IC50 / MIC values D->E F SAR Analysis E->F F->A Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyridine derivatives.

The following diagram illustrates a simplified kinase signaling pathway that is often targeted by substituted pyridine-based inhibitors.

G Simplified Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Pyridine-based Kinase Inhibitor E->B Inhibition

Caption: A simplified representation of a kinase signaling pathway targeted by pyridine-based inhibitors.

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted heteroaromatics is a cornerstone of modern synthesis. The pyridinol scaffold, in particular, is a privileged structure in medicinal chemistry. This guide provides an objective, data-driven comparison of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective C-C bond formation at the C-6 position of 2-Chloro-6-iodopyridin-3-ol.

The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds (C-I > C-Br > C-Cl) on the pyridine ring allows for chemoselective functionalization.[1] This guide will focus on the coupling at the more reactive C-I bond, a common strategy for subsequent diversification at the C-Cl position.

Reaction Overview

Both the Suzuki and Stille couplings are robust methods for forming C-C bonds, primarily differing in the nature of the organometallic reagent used. The Suzuki reaction employs an organoboron species (boronic acid or ester), while the Stille reaction utilizes an organostannane (organotin) reagent.[2]

Suzuki Coupling:

Stille Coupling:

Quantitative Data Comparison

The following table summarizes typical reaction conditions and expected outcomes for the selective coupling of an aryl group to the C-6 position of this compound based on data from analogous systems.

ParameterSuzuki CouplingStille Coupling
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃
Catalyst Loading 1-5 mol%1-5 mol%
Ligand PPh₃, SPhos, dppfPPh₃, AsPh₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃Often not required; CuI additive can be used
Organometallic Reagent Arylboronic acid or esterAryltributylstannane
Solvent 1,4-Dioxane/H₂O, Toluene, DMFDMF, Toluene, Dioxane
Temperature 80-110 °C80-110 °C
Reaction Time 4-12 hours8-24 hours
Typical Yield Good to Excellent (80-98%)Good to Excellent (85-95%)
Key Advantages Low toxicity of boron reagents, commercially available reagents.[3]High functional group tolerance, not sensitive to moisture or oxygen.[4][5]
Key Disadvantages Base-sensitive substrates can be problematic.[6]Toxicity of organotin reagents and byproducts, difficult removal of tin residues.[7][8]

Experimental Workflow

The general workflow for both coupling reactions involves similar steps, emphasizing the need for an inert atmosphere to protect the palladium catalyst.

G cluster_0 Reaction Setup cluster_1 Inerting cluster_2 Reaction cluster_3 Work-up & Purification A Combine Halide, Organometallic Reagent, Catalyst, (Base/Additive) B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT E->F G Quench and Extract F->G H Wash and Dry G->H I Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for Suzuki and Stille coupling reactions.

Detailed Experimental Protocols

The following are representative protocols for the selective coupling at the C-6 iodine of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general method using a common palladium catalyst and base combination.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v mixture), degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.[10]

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).[9]

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Stille Coupling

This protocol describes a general procedure for Stille coupling, which often benefits from a copper(I) co-catalyst.[11]

Materials:

  • This compound (1.0 equiv)

  • Aryltributylstannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3-5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF), degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add degassed, anhydrous DMF via syringe.

  • Add the aryltributylstannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 95 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[4][11]

  • Filter the mixture through celite, then transfer the filtrate to a separatory funnel and wash with water and brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Comparison: Catalytic Cycles

Both reactions proceed through a similar catalytic cycle involving a palladium(0)/palladium(II) couple. The key difference lies in the transmetalation step.[4][12]

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s0 Pd(0)L₂ s1 Oxidative Addition s0->s1 R¹-X s2 R¹-Pd(II)L₂-X s1->s2 s3 Transmetalation (Base Activated) s2->s3 R²-B(OR)₂ s4 R¹-Pd(II)L₂-R² s3->s4 s5 Reductive Elimination s4->s5 s5->s0 R¹-R² t0 Pd(0)L₂ t1 Oxidative Addition t0->t1 R¹-X t2 R¹-Pd(II)L₂-X t1->t2 t3 Transmetalation t2->t3 R²-SnR₃ t4 R¹-Pd(II)L₂-R² t3->t4 t5 Reductive Elimination t4->t5 t5->t0 R¹-R²

Caption: Comparison of the catalytic cycles for Suzuki and Stille coupling.

In the Suzuki reaction, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[3] The Stille reaction, conversely, does not typically require a base for transmetalation, as the organostannane is sufficiently reactive.[4]

Conclusion and Recommendations

Both Suzuki and Stille couplings are highly effective methods for the selective functionalization of this compound at the C-6 position.

  • The Suzuki-Miyaura coupling is generally the preferred method due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[3] The wide commercial availability of diverse boronic acids and the typically robust and high-yielding nature of the reaction make it a first choice for library synthesis and scale-up operations.

  • The Stille coupling remains an excellent alternative, particularly when functional group tolerance is a primary concern. [5][13] It is especially valuable when the substrate is incompatible with the basic conditions required for the Suzuki reaction. However, the toxicity of organotin compounds and the challenges associated with removing tin byproducts necessitate careful handling and purification procedures.[7][8]

The choice between these two powerful synthetic tools will ultimately depend on the specific requirements of the synthetic target, including substrate compatibility, desired scale, and environmental and safety considerations. For most applications involving the this compound scaffold, the Suzuki coupling represents a more practical and greener starting point.

References

Unambiguous Structure Determination: A Comparative Guide to Confirming the Reaction Products of Substituted Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the definitive characterization of reaction products, using a representative reaction of a substituted halopyridine as a case study.

The synthesis of complex heterocyclic molecules, such as substituted pyridinols, is a cornerstone of medicinal chemistry and materials science. The starting material, 2-chloro-6-iodopyridin-3-ol, represents a versatile scaffold for generating a diverse array of functionalized pyridines. Following any chemical transformation, the unequivocal confirmation of the resulting product's structure is a critical step. While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional atomic arrangement.

This guide will objectively compare the performance of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the context of confirming the structure of a reaction product derived from a substituted halopyridine.

Case Study: Synthesis and Structural Elucidation of a Substituted Pyridine

To illustrate the comparative strengths of different analytical techniques, we will consider a representative reaction: the synthesis of 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. While not a direct reaction of this compound, this example of a functionalized pyridine provides a relevant framework for comparing analytical methodologies. The structure of this compound was unequivocally confirmed by single-crystal X-ray diffraction, alongside characterization by NMR and IR spectroscopy.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1]Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C).[2]Mass-to-charge ratio of the molecule and its fragments, providing information on molecular weight and elemental composition.[3][4]
Sample Requirements High-quality single crystal (typically >0.1 mm).[1]Soluble sample in a suitable deuterated solvent.Volatilized or ionized sample.
Strengths Unambiguous and definitive structure determination. Provides absolute configuration.Non-destructive. Excellent for determining connectivity and stereochemistry in solution.[2]High sensitivity. Provides accurate molecular weight and formula.[4]
Limitations Requires a suitable single crystal, which can be difficult to obtain. Provides a time-averaged structure in the solid state.Can be complex to interpret for large or highly symmetric molecules. Does not directly provide bond lengths or angles.Does not provide direct information on stereochemistry or the 3D arrangement of atoms.
Typical Resolution Atomic resolution (angstrom level).Provides information on through-bond and through-space atomic interactions.Provides mass resolution, which can be used to infer elemental composition.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. The following sections outline the typical experimental protocols for each of the discussed analytical techniques.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Suitable single crystals of the target compound are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are typically acquired. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

  • Data Processing and Interpretation: The acquired data is Fourier transformed and the resulting spectra are analyzed. Chemical shifts, coupling constants, and integration values are used to deduce the molecular structure.[5][6]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides clues about the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[3][7]

Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel compound, emphasizing the central role of X-ray crystallography for definitive structure elucidation.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_definitive Definitive Structure Confirmation Reaction Chemical Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Crystal_Growth Crystal Growth NMR->Crystal_Growth Structure_Elucidation Final Structure Confirmation NMR->Structure_Elucidation MS->Crystal_Growth MS->Structure_Elucidation Xray Single-Crystal X-ray Crystallography Crystal_Growth->Xray Xray->Structure_Elucidation

Caption: Workflow for Synthesis and Structural Elucidation.

Conclusion

For the unambiguous structural confirmation of novel reaction products, particularly in the context of drug development and materials science, a multi-technique approach is often employed. While NMR and MS provide crucial preliminary data on connectivity and molecular formula, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule. The detailed structural information provided by X-ray crystallography is invaluable for understanding structure-activity relationships and for rational drug design. Therefore, when the synthesis of a novel crystalline compound is achieved, obtaining its single-crystal X-ray structure is a highly recommended, and often essential, step for complete characterization.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-iodopyridin-3-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-6-iodopyridin-3-ol (CAS: 185220-68-2), a halogenated pyridine derivative. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

The following guidelines are based on standard laboratory safety protocols and information from safety data sheets (SDS). All procedures must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicity data for this compound is limited, related halogenated pyridines are known to be harmful.[1][2] Standard precautionary measures should be strictly followed.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and dust.
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[3]Prevents skin contact.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3]Protects against inhalation of dust or vapors.

First Aid Measures: In case of exposure, follow these immediate steps.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is critical. This compound should be treated as hazardous chemical waste. Disposal must be conducted through a licensed waste disposal company.

Experimental Workflow for Disposal:

  • Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

    • Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste (e.g., solutions containing the compound).

  • Waste Container Selection:

    • Use a dedicated, properly labeled, and leak-proof container for collecting waste.

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • CAS Number: "185220-68-2"

      • The primary hazards (e.g., "Harmful," "Irritant").

      • The accumulation start date.

      • Your name, laboratory, and contact information.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the container is tightly closed.[3]

    • Store away from incompatible materials, such as strong oxidizing agents.[4]

  • Disposal Request:

    • Once the container is full or ready for pickup, follow your institution's procedures to request a hazardous waste pickup from your EHS department.

    • Do not pour this compound down the drain.

III. Accidental Release Measures

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a labeled hazardous waste container.[4]

    • Prevent the spill from entering drains or waterways.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your EHS for guidance) and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Solid Waste (e.g., contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid container_solid Place in dedicated, sealed 'Halogenated Solid Waste' container solid_waste->container_solid container_liquid Place in dedicated, sealed 'Halogenated Liquid Waste' container liquid_waste->container_liquid label_waste Label container with: - Chemical Name & CAS - Hazard Symbols - Accumulation Date - PI/Lab Information container_solid->label_waste container_liquid->label_waste storage Store in designated Satellite Accumulation Area label_waste->storage ehs_pickup Request pickup from Institutional EHS storage->ehs_pickup disposal Final Disposal by Licensed Facility ehs_pickup->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-6-iodopyridin-3-ol. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldAlways wear chemical splash goggles that meet ANSI Z.87.1 1989 standards.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for providing short-term protection against a broad range of chemicals.[1][2][3] It is crucial to inspect gloves for any damage before use and to change them immediately if contact with the chemical occurs.[1][3] For tasks with a higher risk of exposure, consider double gloving.[1]
Body Protection Laboratory CoatA flame-retardant lab coat, such as one made of Nomex®, should be worn and kept fully buttoned to cover as much skin as possible.[1][3] Clothing worn underneath should be made of natural fibers like cotton.[1][3]
Foot Protection Closed-Toe ShoesShoes that cover the entire foot are required.[1][3] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[1]
Respiratory Protection RespiratorWork with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors.[2][3] If engineering controls are not sufficient, a respirator may be necessary.[3]

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid measures.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[4] If skin irritation occurs, seek medical advice.[4]
Eye Contact Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Handling, Storage, and Disposal Plan

Safe Handling Protocol:

  • Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1] Verify that all safety equipment, including eyewash stations and safety showers, is accessible and functioning correctly. Inspect and put on all required PPE before handling the compound.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe in dust or vapors.[4] Use only in a well-ventilated area or under a chemical fume hood.[4] Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4] Clean and decontaminate the work surface and any equipment used.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep the container away from heat, sparks, and open flames.

  • Store locked up.[5]

Disposal Plan:

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6] Do not allow the product to enter drains.

Experimental Workflow and Emergency Response Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Inspect Work Area & Safety Equipment B Don Required PPE A->B Proceed C Handle Compound in Fume Hood B->C Start Handling D Avoid Contact and Inhalation C->D E Decontaminate Work Area and Equipment D->E Complete Handling F Wash Hands and Exposed Skin E->F G Treat all Waste as Hazardous F->G Prepare for Disposal H Dispose of According to Regulations G->H

Caption: Safe Handling Workflow Diagram.

EmergencyResponse Emergency Response for Accidental Exposure cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Contain Contain Spill with Absorbent Material Evacuate->Contain Report Report to Supervisor Contain->Report Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Rinse Rinse Affected Area (Skin/Eyes) Exposure->Rinse FreshAir Move to Fresh Air (Inhalation) Exposure->FreshAir Remove->Rinse Medical Seek Immediate Medical Attention Rinse->Medical FreshAir->Medical

Caption: Emergency Response Flowchart.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-iodopyridin-3-ol
Reactant of Route 2
2-Chloro-6-iodopyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.